| Aspect | Description |
|---|---|
| Primary MoA | Inhibits cell wall formation in oomycete fungi [1] [2]. |
| Secondary MoA | Inhibits androgen receptor (AR) activity (IC₂₀ = 0.263 µM in MDA-kb2 cells) [3] [4]. |
| FRAC Code | 40 [5]. |
| Activity | Systemic with protective, curative, and anti-sporulant properties [5] [1] [2]. |
| Key Fungal Processes Affected | Inhibits mycelial growth, sporangia production, and causes zoospore lysis [1]. Only the Z-isomer is intrinsically active [5] [3]. |
The following diagram illustrates the primary fungicidal action of dimethomorph and its secondary hormonal activity:
The biological activity of this compound is quantified through specific laboratory assays.
| Pathogen | EC₅₀ (µg/mL) | Experimental Context |
|---|---|---|
| Phytophthora capsici | < 0.1 [3] | In vitro assay. |
| P. citrophthora | 0.14 [3] | In vitro assay. |
| P. parasitica | 0.38 [3] | In vitro assay. |
| Pseudoperonospora cubensis (Mycelial growth) | 2 mg/L [1] | In vitro assay on cucumber leaf disks. |
| Pseudoperonospora cubensis (Zoospore lysis) | 5 mg/L [1] | In vitro assay. |
The methodology below, adapted from a study on downy mildew in cucumbers, demonstrates how to evaluate this compound's protective and curative activity in whole plants [1].
While this compound has low mammalian acute oral toxicity, research reveals specific chronic and ecological effects.
| Study Model | NOAEL (No Observed Adverse Effect Level) | LOAEL (Lowest Observed Adverse Effect Level) |
|---|---|---|
| Rat (Female) | 11.9 mg/kg/day [6] | 57.7 mg/kg/day (based on decreased body weight and liver effects) [6]. |
| Rat (Male) | 36.2 mg/kg/day [6] | 99.9 mg/kg/day (based on decreased body weight and arteritis) [6]. |
| Dog | 450 ppm [6] | 1350 ppm (based on decreased prostate weight in males) [6]. |
This methodology assesses the sublethal neurological effects of this compound on aquatic organisms [7].
The core of dimethomorph's chemistry lies in its E and Z isomers, which differ in the spatial arrangement around the double bond. The table below summarizes the key identifiers for the isomeric mixture and the specific Z-isomer.
| Property | Description / Value |
|---|---|
| General Isomer Mixture | Certified Reference Material (TraceCERT), mixture of E and Z isomers [1] |
| SMILES (Mixture) | COc1ccc(cc1OC)\C(=C\C(=O)N2CCOCC2)c3ccc(Cl)cc3 [1] |
| InChI Key (Mixture) | QNBTYORWCCMPQP-NBVRZTHBSA-N [1] |
| Z-Isomer SMILES | C1=C(OC)C(OC)=CC=C1C(\C=1C=CC(Cl)=CC=1)=C/C(=O)N1CCOCC1 [2] |
| Z-Isomer InChI Key | QNBTYORWCCMPQP-JXAWBTAJSA-N [2] |
| Photodegradation Half-Life | Ranges from a few days to several months, depending on water conditions [3]. |
The following diagram illustrates the primary phototransformation pathways of this compound in sunlit surface waters, based on the data from the search results.
Phototransformation pathways of this compound in surface waters [3].
A patent describes a formulation strategy to reduce the undesired E/Z isomerization of this compound, which can affect its fungicidal efficacy.
| Aspect | Description |
|---|---|
| Objective | Reduce E/Z isomerization of this compound to maintain fungicidal stability and efficacy [2]. |
| Key Component | Combination with Fosetyl-Aluminum (Aluminium tris-O-ethyl phosphonate) [2]. |
| Proposed Mechanism | Fosetyl-aluminum acts as a stabilizer, preventing or reducing the molecular rearrangement of this compound isomers [2]. |
| Formulation Types | The composition can be formulated as dusts, water-dispersible granules, suspension concentrates, etc. [2]. |
| Claimed Benefit | Enhanced control of plant infestations by fungi from the Peronosporaceae family, such as Plasmopara viticola and Phytophthora infestans [2]. |
The workflow for developing and testing a stabilized fungicidal composition can be visualized as follows.
Workflow for developing a stabilized this compound composition [2].
The following table compiles the solubility values of dimethomorph in different solvents, primarily at a temperature of 20 °C.
| Organic Solvent | Solubility (mg/L) | Data Quality & Notes |
|---|---|---|
| Acetone | 100,400 [1] | Verified data used for regulatory purposes [1]. |
| Toluene | 49,500 [1] | Verified data used for regulatory purposes [1]. |
| Methanol | 39,000 [1] | Verified data used for regulatory purposes [1]. |
| DMSO | 4,000 [2] | ~10.31 mM; Sonication is recommended [2]. |
| Hexane | 112 [1] | Verified data used for regulatory purposes [1]. |
For researchers needing to extract and quantify this compound from various matrices (such as plant tissues or soil), the QuEChERS method coupled with HPLC-MS/MS is a widely used and robust approach. The following diagram outlines the core workflow [3].
Experimental workflow for this compound analysis using QuEChERS and HPLC-MS/MS [3].
The table below summarizes the key physical properties of dimethomorph found in the technical literature.
| Property | Value | Notes / Conditions |
|---|---|---|
| Melting Point | 125-149°C | Broad range reported; pure substance melts at 125.2°C [1] [2] [3] |
| Boiling Point | 584.9 ± 50.0 °C | At 760 mmHg [1] |
| Density | 1.2 ± 0.1 g/cm³ [1] | - |
| Water Solubility | 28.95 mg/L | At 20°C and pH 7 [3] |
| Log P (Partition Coefficient) | 2.68 [3] | Indicates low solubility in water [3] |
The broad melting point range is likely due to this compound being a mixture of E- and Z-isomers, a common characteristic for this fungicide where only the Z-isomer is biologically active [3].
While not a protocol for determining melting point or crystal structure, the following established methodology for quantifying this compound residues in agricultural samples is highly relevant for researchers. This method uses QuEChERS extraction coupled with HPLC-MS/MS [4].
The specific crystal structure data for this compound was not available in the search results. Here are practical steps you can take to investigate this further:
The Fungicide Resistance Action Committee (FRAC) groups fungicides with a similar target site of action to manage resistance. The table below outlines the classification of dimethomorph according to the FRAC system [1].
| Property | Description |
|---|---|
| FRAC Code | 40 [1] |
| Group Name | CAA-fungicides (Carboxylic Acid Amides) [1] |
| Chemical Group | Cinnamic acid amides [1] |
| Proposed Target Site | Phospholipid biosynthesis and cell wall deposition [1] |
| Proposed Biochemical Mode of Action | Inhibition of cellulose synthesis in the cell wall of oomycete pathogens [1] |
| Resistance Risk | Low to moderate [1] |
The mode of action is directly linked to the inhibition of cellulose synthesis, a critical component of the oomycete cell wall. Gene sequence analysis of laboratory-resistant mutants has identified point mutations in the PiCesA3 cellulose synthase gene, which is involved in this process [1].
Research has elucidated the antifungal mechanism of this compound, particularly in combination with other fungicides.
A study on Phytophthora capsici investigated the synergistic effect of this compound (DIM) mixed with pyrimethanil (PYM) at a 5:1 ratio [2]. The experimental workflow and key findings are summarized below.
Experimental workflow for studying DIM+PYM synergistic mechanism [2]
The multi-level analysis revealed that the primary synergistic mechanism involves damage to the cell membrane, interference with energy metabolism, and disruption of protein and soluble sugar synthesis pathways [2].
While this compound has low acute mammalian toxicity, an in vitro study on human Jurkat T cells (a model for immune function) indicates potential immunotoxicity that warrants attention [3] [4].
The following methodology was used to investigate the immunotoxicity mechanism [4]:
The cell viability assay determined the half-effective concentration (EC50) of DMM for Jurkat cells to be 126.01 mg/L (0.32 mM) [3] [4]. The transcriptome analysis revealed significant changes in gene expression, with a more pronounced effect at the lower exposure dose (EC10) [3] [4].
| Exposure Dose | Number of Differentially Expressed Genes (DEGs) | Key Enriched Pathways (KEGG) |
|---|---|---|
| EC10 (4 mg/L) | 121 DEGs (81 Upregulated, 40 Downregulated) [3] | Immune regulation and signal transduction pathways [3] |
| EC25 (21 mg/L) | 30 DEGs (17 Upregulated, 13 Downregulated) [3] | Immune regulation and signal transduction pathways [3] |
The GO analysis showed that the DEGs were mostly enriched in the negative regulation of cell activities, suggesting that DMM can suppress immune cell function [3]. This indicates that DMM has potential immunotoxicity in humans, which may be significant even at low concentrations [3] [4].
This compound (FRAC Code 40) is a vital fungicide whose specific action on oomycete cellulose synthesis makes it a valuable tool for disease management. However, the evidence of potential immunotoxicity in human cells highlights the need for careful risk assessment. Furthermore, the observed synergistic effects with other fungicides like pyrimethanil offer promising avenues for enhancing efficacy and managing resistance, underscoring the importance of continued research into its mechanisms and effects.
The commercial production of dimethomorph is a multi-step chemical synthesis focused on creating the core cinnamic acid-like structure and optimizing the yield of the biologically active Z-isomer [1]. The following diagram illustrates the general sequence for synthesizing this compound:
Industrial Synthesis Flow: General sequence for producing this compound, with catalyst choice critical for yield [2] [3].
Different industrial methods focus on improving the catalytic condensation step. The table below compares two patented synthesis approaches:
| Patent/Feature | CN112500370A (Lewis Base Catalysis) [2] | CN107935966B (Alkaline Catalyst Combo) [3] |
|---|---|---|
| Core Reaction | Condensation of 3,4-dimethoxy-4'-chlorobenzophenone with acetylmorpholine | Condensation of 3,4-dimethoxy-4'-chlorobenzophenone with acetylmorpholine |
| Catalyst System | Lewis bases | Sodium tert-butoxide and Sodium hydroxide |
| Key Improvement | Efficient catalysis, reduced waste | Enhanced catalyst stability & effect; compensates for sodium tert-butoxide decomposition |
| Solvent | Toluene, xylene | Toluene |
| Post-Reaction Steps | Water washing, solvent recovery | Alkaline washing (NaOH solution) of reactants |
| Reported Outcome | Improved efficiency | Higher conversion rate and product purity |
After synthesis, the technical-grade active ingredient is formulated for agricultural use. Water-dispersible granules (WG) are a common, environmentally friendly formulation. The table below outlines the manufacturing process for 40% this compound WG [4]:
| Manufacturing Step | Process Details | Key Parameters |
|---|---|---|
| 1. Co-grinding | Active ingredient, additives, and filler are mixed and crushed. | Power control: 10-50 kW; using supermicro airflow crushing. |
| 2. Kneading | The powdered mixture is kneaded with water into a wet mass. | Water content: 50-60% of the mixture. |
| 3. Granulation | The wet mass is shaped using an extrusion granulator. | Extrusion through a 1.7mm screen. |
| 4. Drying & Screening | Granules are dried and sieved to achieve uniform size. | Final product is dry, free-flowing granules. |
This formulation offers advantages like no dust, high active ingredient content, good stability, and fast disintegration in water [4].
Understanding the chemical and physical properties of this compound is essential for handling and process design:
| Property | Details |
|---|---|
| IUPAC Name | (EZ)-4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine [1] |
| CAS RN | 110488-70-5 [1] |
| Molecular Formula | C₂₁H₂₂ClNO₄ [1] |
| Molecular Mass | 387.86 g/mol [1] |
| Appearance | Colourless to grey crystalline powder [1] [5] |
| Solubility in Water | 28.95 mg/L (at 20 °C, pH 7) [1] |
| Melting Point | 125.2 °C [1] |
A key characteristic is its geometrical (E/Z) isomerism. The commercial product is typically a mixture of both isomers, but the Z-isomer possesses most of the fungicidal activity [1].
This compound is a systemic fungicide belonging to the carboxylic acid amide (CAA) group, widely used for controlling downy blight and other fungal diseases in various crops. It exhibits both protective and curative properties through inhibition of cell wall formation in pathogenic fungi. With its extensive use in agricultural production, particularly in fruits like lychee, grapes, and vegetables, reliable residue monitoring methods have become essential for food safety regulation. The maximum residue limit (MRL) for this compound has not been officially established in many countries for various crops, including lychee, highlighting the need for validated analytical methods to support regulatory decisions and risk assessments [1].
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology has revolutionized pesticide residue analysis since its introduction. This approach integrates a simplified extraction and cleanup process that significantly reduces both analysis time and solvent consumption compared to traditional methods like liquid-liquid extraction or solid-phase extraction (SPE). The original QuEChERS method involves extraction with acetonitrile followed by a salting-out step using magnesium sulfate and salts, then a cleanup step using dispersive SPE (d-SPE) with various sorbents to remove interfering matrix components. This method has gained widespread acceptance in analytical laboratories worldwide due to its exceptional versatility in handling various sample matrices including fruits, vegetables, cereals, and animal products [1] [2].
Recent advancements in QuEChERS methodology have focused on matrix-specific modifications to optimize recovery and minimize matrix effects. For this compound analysis, researchers have successfully adapted QuEChERS protocols across various matrices including lychee, lettuce, chili pepper, Welsh onion, and mandarin, demonstrating the method's robustness and adaptability. The compatibility of QuEChERS extracts with advanced detection platforms like LC-MS/MS has further cemented its position as the method of choice for multi-residue pesticide analysis in complex matrices [1] [2].
The QuEChERS method coupled with HPLC-MS/MS detection has been extensively validated for this compound analysis across multiple matrices. The method validation follows internationally accepted guidelines assessing key parameters including linearity, accuracy, precision, sensitivity, and matrix effects. The correlation coefficients (r²) for this compound typically exceed 0.99 across the validated concentration range of 0.001-0.5 mg/L, demonstrating excellent linearity in both solvent-based and matrix-matched calibrations [1].
Table 1: Method Validation Parameters for this compound in Various Matrices Using QuEChERS
| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
|---|---|---|---|---|---|
| Whole Lychee | 0.001-0.5 | 77-90 | 2-10 | 0.001 | [1] |
| Lychee Pulp | 0.001-0.5 | 89-92 | 5-6 | 0.001 | [1] |
| Lettuce | 0.01 | 85-95 | <15 | 0.01 | [2] |
| Chili Pepper | 0.01 | 85-95 | <15 | 0.01 | [2] |
| Welsh Onion | 0.01 | 85-95 | <15 | 0.01 | [2] |
| Mandarin | 0.01 | 70-120 | <20 | 0.01 | [2] |
The limit of quantification (LOQ) for this compound is consistently demonstrated at 0.001 mg/kg in lychee matrices, which is sufficiently sensitive for monitoring compliance with potential MRLs. In multi-residue methods covering over 510 pesticides, this compound maintains satisfactory performance with LOQs of 0.01 mg/kg in vegetable matrices, though some challenges have been observed in mandarin matrices where the LOQ may be slightly higher (0.02 mg/kg) [2]. The precision of the method, expressed as relative standard deviation (RSD%), generally falls below 15% for most matrices, meeting the criteria established in international validation guidelines such as SANTE/11312/2021.
Monitoring studies have revealed important insights into the dissipation behavior of this compound in agricultural commodities. The degradation of this compound follows first-order kinetics with half-lives varying significantly based on the crop matrix and environmental conditions. In lychee, the half-life of this compound ranges between 6.4 to 9.2 days, while in other matrices like cucumbers, half-lives are considerably shorter (1.5-4.7 days), and longer in soil (10-61 days) [1].
Table 2: this compound Residue Dissipation and Terminal Residues in Various Matrices
| Matrix | Half-life (days) | Application Frequency | PHI (days) | Terminal Residues (mg/kg) | Reference |
|---|---|---|---|---|---|
| Lychee (whole) | 6.4-9.2 | 2-3 times | 5-10 | 0.092-1.99 | [1] |
| Lychee (pulp) | - | 2-3 times | 5-10 | 0.01-0.18 | [1] |
| Cucumber | 1.5-4.7 | - | - | 0.006-0.632 | [1] |
| Grapes | 7.3-14.8 | - | - | <0.5 | [1] |
| Ginseng (roots) | 9.13-16.35 | - | - | <0.025 | [1] |
A critical finding from residue studies is the differential distribution of this compound between peel and pulp in fruits. In lychee, terminal residues were substantially higher in the whole fruit (0.092-1.99 mg/kg) compared to the pulp alone (0.01-0.18 mg/kg), indicating that this compound residues are predominantly concentrated in the peel. This distribution pattern has significant implications for consumer exposure assessments, particularly for fruits where the peel is not typically consumed. The residue ratio of whole lychee to pulp consistently exceeded one across all treatment scenarios [1].
The sample preparation protocol for this compound analysis must be matrix-specific to ensure optimal extraction efficiency while minimizing co-extractives that may interfere with analysis. The following procedure has been validated for various fruit and vegetable matrices:
Homogenization: Representative field samples (approximately 1 kg) are homogenized thoroughly using a high-speed blender or food processor. For lychee samples, separate analyses of whole fruit and pulp are recommended due to the significant difference in residue concentrations between these components [1].
Subsampling: Accurately weigh 10.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube. For high-water content matrices, additional hydromatrix (diatomaceous earth) may be added to manage excess water [1].
Extraction: Add 10 mL of acetonitrile (HPLC grade) to the sample. For some matrices, acidified acetonitrile (1% acetic acid) may improve recovery of certain pesticides, though this requires validation for this compound specifically. Securely cap the tubes and shake vigorously for 1 minute using a vortex mixer or mechanical shaker [1].
Partitioning: Add the salting-out mixture typically consisting of 4 g anhydrous magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate (the original QuEChERS formulation). Immediately shake the mixture vigorously for 1 minute to prevent aggregation of salts [1].
Centrifugation: Centrifuge the tubes at ≥3000 rpm for 5 minutes to achieve complete phase separation. The organic (acetonitrile) layer, which contains the extracted pesticides, will form the upper layer [1].
This extraction protocol efficiently transfers this compound and other pesticides from the aqueous food matrix to the acetonitrile phase while leaving many water-soluble interferents (proteins, sugars, organic acids) in the aqueous phase or precipitated at the interface.
The cleanup step is critical for removing co-extracted interferents that can cause matrix effects in chromatographic analysis. For this compound analysis, the following dispersive Solid-Phase Extraction (d-SPE) options have been validated:
Standard d-SPE: Transfer 1 mL of the acetonitrile extract to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 25 mg primary secondary amine (PSA) sorbent. PSA effectively removes various organic acids, fatty acids, and sugars, while MgSO₄ removes residual water [1].
Enhanced Cleanup for Pigmented Matrices: For matrices with high pigment content (e.g., chili peppers), use d-SPE tubes with additional carbon (e.g., 25 mg PSA + 7.5 mg C18 + 2.5 mg graphitized carbon black/GCB) to remove chlorophyll and other pigments. Note that GCB may retain planar pesticides, so its use requires validation for this compound [2].
Freezing-Out Cleanup: For fatty matrices or pet foods, a freezing-out step has been successfully implemented. After extraction, place the acetonitrile extract at -20°C for 2 hours to precipitate lipids and waxes, then centrifuged and the supernatant used for analysis [3].
After adding the d-SPE sorbents, vortex the mixture for 30-60 seconds, then centrifuge at ≥3000 rpm for 5 minutes. The purified extract is then transferred to autosampler vials for analysis. For additional cleanup or when analyzing complex matrices, an alternative approach involves using cartridge-based SPE with sorbents like Florisil, silica, or C18, though this is more time-consuming and less compatible with high-throughput analysis [4] [5].
The analysis of this compound is optimally performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its superior selectivity, sensitivity, and ability to provide confirmatory analysis. The following instrumental conditions have been successfully applied for this compound determination:
Chromatographic Separation:
Mass Spectrometric Detection:
The use of MRM monitoring provides high specificity for this compound detection, with the ratio between the two product ions serving as a confirmatory criterion. Matrix-matched calibration is strongly recommended to compensate for matrix effects that can suppress or enhance the ionization of this compound in the MS source. The calibration curve should be constructed in the range of 0.001-0.5 mg/L, with the correlation coefficient (r²) exceeding 0.99 [1].
The dietary risk assessment for this compound residues is a critical component of the overall safety evaluation. The risk quotient (RQ) approach is commonly used, where an RQ value less than 1 indicates negligible risk. For this compound, the RQ has been calculated to be consistently below 1 even at the recommended dosage, indicating that the potential for adverse effects is minimal. The no observed adverse effect level (NOAEL) for this compound is 100 mg/kg body weight per day, based on decreased body weight gain at higher doses [1].
This compound exhibits moderate persistence in the environment, with field half-lives ranging from 10-61 days in soil. It is stable under hydrolysis and photolysis conditions and can be taken up by rotational crops planted after application, particularly leafy vegetables like spinach. This environmental profile necessitates careful consideration of pre-harvest intervals (PHIs) and crop rotation schedules to minimize residue carryover [1].
The following diagram illustrates the complete QuEChERS workflow for this compound analysis:
The QuEChERS method presented in this application note provides a robust, reliable, and efficient approach for the determination of this compound residues in various agricultural matrices. The method demonstrates excellent performance characteristics with recovery rates of 77-92% and RSDs generally below 10%, depending on the matrix. The LOQ of 0.001 mg/kg is sufficiently sensitive for monitoring compliance with existing and potential future MRLs. The incorporation of a freezing-out clean-up step extends the method's applicability to more complex matrices including pet foods and fatty commodities.
The dissipation studies confirm that this compound residues follow first-order kinetics with half-lives varying by matrix, and demonstrate significantly higher residue concentrations in whole fruits compared to pulp alone. The dietary risk assessment indicates that this compound residues pose negligible risk to consumers, with risk quotients consistently below 1. These comprehensive application notes and protocols provide researchers and regulatory agencies with validated methodologies to support the ongoing monitoring and safety assessment of this compound in agricultural commodities.
This compound is a broad-spectrum fungicide belonging to the cinnamic acid derivative group and is classified as a carboxylic acid amide (CAA). It is highly effective against Oomycete plant pathogens, such as those causing downy mildews, and exhibits both protective and curative activity [1]. Its extensive use necessitates robust monitoring of residues in food products to ensure consumer safety.
Current regulatory assessments, including a recent targeted review by the European Food Safety Authority (EFSA), conclude that existing toxicological reference values are sufficiently protective for consumers. The established Acceptable Daily Intake (ADI) is 0.05 mg/kg body weight per day, and the Acute Reference Dose (ARfD) is 0.6 mg/kg body weight [2].
This protocol, adapted from a 2024 study, details a reliable method for determining this compound residues in lychee and can be optimized for other matrices [3] [4].
The following diagram illustrates the complete experimental workflow:
The described method has been validated in lychee, demonstrating performance that meets standard validation criteria [3] [4].
Table 1: Method Validation Parameters for this compound in Lychee [3] [4]
| Parameter | Whole Lychee | Lychee Pulp |
|---|---|---|
| Linearity (r²) | 1.000 | 1.000 |
| Average Recovery (%) | 77 - 90% | 89 - 92% |
| Precision (RSD) | 2 - 10% | 5 - 6% |
| Limit of Quantification (LOQ) | 0.001 mg/kg | 0.001 mg/kg |
This validated method has been applied to study the behavior and safety of this compound in crops.
A key finding in lychee is the unequal distribution of this compound residues:
This indicates residues are predominantly concentrated in the peel, which is crucial for accurate risk assessment as peeled fruit often has significantly lower exposure.
The dissipation of this compound in lychee follows first-order kinetics, with a half-life of 6.4 to 9.2 days. This half-life can vary by crop; for example, it is shorter in cucumber (1.5–4.7 days) and longer in grapes (7.3–14.8 days) and soil (10–61 days) [3] [4].
The risk from this compound residues in food is evaluated by calculating a Risk Quotient (RQ).
While dietary risk from residues is low, toxicological studies highlight areas of concern:
Regulations are evolving to reflect these findings. The European Union has non-renewed the approval of this compound, with a grace period expiring on 20 May 2025. After this, MRLs for former EU uses will be lowered to the limit of quantification, though MRLs based on import tolerances may remain [2].
Dimethomorph is a systemic fungicide belonging to the carboxylic acid amide (CAA) group that is extensively used in lychee cultivation for controlling downy blight caused by Peronophytora litchii, a disease that significantly affects fruit quality and yield [1]. China represents the world's largest producer of lychee, with this compound constituting approximately 4% of all registered lychee fungicides as of May 2023 [1]. Despite its widespread agricultural application, the regulatory framework for this compound residues in lychee remains underdeveloped, with neither the Codex Alimentarius Commission (CAC) nor China having established maximum residue limits (MRLs) specifically for this fruit [1].
The detection and quantification of pesticide residues in complex matrices like lychee require highly selective and sensitive analytical methods due to the low concentration levels and potential matrix interferences. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful technique for this purpose, offering superior resolution, selectivity, and potency in detecting a wide range of pesticides in various food products [1]. These application notes provide a comprehensive protocol for the reliable detection and quantification of this compound in lychee, incorporating validated methods that address the challenges of this particular matrix. The methodology outlined here has been specifically developed and optimized to support the establishment of science-based MRLs and to facilitate dietary risk assessment for consumer safety [1].
All solvents should be of HPLC grade or higher purity. Acetonitrile is required for the extraction procedure. This compound analytical standard (purity ≥95%) should be acquired from a certified reference material producer. For the QuEChERS procedure, pre-weighted extraction kits are recommended, containing anhydrous magnesium sulfate (MgSO₄) for water removal and sodium chloride (NaCl) for phase separation. For the clean-up step, primary secondary amine (PSA) sorbent is essential for removing various polar interferences including organic acids, sugars, and fatty acids. High-purity water (18.2 MΩ·cm) is necessary for the mobile phase preparation.
The analysis requires a high-performance liquid chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS) with electrospray ionization (ESI) capability. The chromatography should be performed using a reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8-μm particle size) maintained at 40°C. The instrument must be capable of operating in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity. Supporting equipment includes a analytical balance (accuracy ±0.0001 g), centrifuge (capable of achieving at least 10,000 × g), vortex mixer, and ultrasonic bath.
Homogenization: Fresh lychee samples should be thoroughly washed and peeled when analyzing pulp separately. The peel and pulp should be homogenized separately using a blender to create representative samples.
Extraction: Weigh 5.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute. Subsequently, add the contents of a QuEChERS extraction salt packet (typically containing 4 g MgSO₄, 1 g NaCl, 0.5 g disodium citrate dihydrate, and 0.25 g disodium hydrogen citrate sesquihydrate). Immediately shake the mixture vigorously for 1 minute to prevent clumping of salts.
Centrifugation: Centrifuge the samples at 10,000 × g for 5 minutes to achieve clear phase separation. The upper acetonitrile layer contains the extracted analytes.
Clean-up: Transfer 1 mL of the supernatant to a dispersive-SPE tube containing 150 mg MgSO₄ and 25 mg PSA. Shake vigorously for 30 seconds and centrifuge at 10,000 × g for 2 minutes. The cleaned extract is then filtered through a 0.22-μm nylon syringe filter prior to LC-MS/MS analysis [1].
Table 1: Chromatographic Conditions for this compound Separation
| Parameter | Specification |
|---|---|
| Column | Reversed-phase C18 (100 mm × 2.1 mm, 1.8 μm) |
| Column Temperature | 40°C |
| Injection Volume | 5 μL |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient Program | 0-2 min: 20% B; 2-8 min: 20-95% B; 8-10 min: 95% B; 10-10.1 min: 95-20% B; 10.1-13 min: 20% B |
Table 2: Mass Spectrometric Parameters for this compound Detection
| Parameter | Specification |
|---|---|
| Ionization Mode | Electrospray Ionization (Positive) |
| Nebulizer Gas | Nitrogen |
| Drying Gas Flow | 10 L/min |
| Heater Temperature | 400°C |
| Ion Spray Voltage | 4500 V |
| MRM Transitions | 388.1 → 301.1 (quantifier); 388.1 → 165.0 (qualifier) |
| Collision Energies | 15 eV (quantifier); 25 eV (qualifier) |
Prepare a primary stock solution of this compound at approximately 1000 mg/L in acetonitrile. Serially dilute this stock solution to prepare working standard solutions ranging from 0.001 to 0.5 mg/L. Prepare matrix-matched calibration standards by adding appropriate amounts of working standards to blank lychee matrix extracts. The use of matrix-matched standards is critical for compensating matrix effects that can influence ionization efficiency [2].
The analytical method was rigorously validated according to international standards to ensure reliability, accuracy, and precision for the detection of this compound in lychee matrices [2]. The validation assessed key performance characteristics including linearity, accuracy, precision, sensitivity, and recovery.
The method demonstrated excellent linearity across the concentration range of 0.001–0.5 mg/L for both whole lychee and pulp matrices, with a correlation coefficient (r²) of 1.000 [1]. The limit of quantification (LOQ) was established at 0.001 mg/kg for both matrices, indicating adequate sensitivity for monitoring this compound residues at levels relevant to food safety [1].
Table 3: Method Validation Parameters for this compound in Lychee
| Validation Parameter | Whole Lychee | Pulp |
|---|---|---|
| Linearity Range (mg/L) | 0.001–0.5 | 0.001–0.5 |
| Correlation Coefficient (r²) | 1.000 | 1.000 |
| LOQ (mg/kg) | 0.001 | 0.001 |
| Accuracy (% Recovery) | 77–90% | 89–92% |
| Precision (% RSD) | 2–10% | 5–6% |
Method accuracy was determined through recovery studies at three concentration levels (0.01, 0.05, and 0.1 mg/kg) with five replicates at each level [1]. For whole lychee, mean recoveries ranged from 77% to 90%, while pulp recoveries ranged from 89% to 92%, all within acceptable limits for pesticide residue analysis [1]. Precision was expressed as relative standard deviation (RSD%) and ranged between 2–10% for whole lychee and 5–6% for pulp, demonstrating satisfactory repeatability of the method [1].
The method exhibited excellent specificity with no significant interfering peaks observed at the retention time of this compound in blank lychee samples [2]. The use of matrix-matched calibration standards effectively compensated for ion suppression/enhancement effects, ensuring accurate quantification. The signal-to-noise ratio at the LOQ was consistently greater than 10:1, confirming the method's reliability at low concentration levels [2].
The following workflow diagram illustrates the complete analytical procedure for this compound detection in lychee:
Figure 1: Analytical Workflow for this compound Detection in Lychee
The dissipation behavior of this compound in lychee was found to follow first-order kinetics [1]. The half-life was determined to range between 6.4 to 9.2 days under field conditions, indicating a moderately persistent nature in lychee [1]. This dissipation rate is faster than what has been observed in soil (half-lives of 10–61 days) but slower than in cucumbers (half-lives of 1.5–4.7 days) [1].
Analysis of terminal residues revealed a significant distribution difference between whole lychee and pulp. When applied according to recommended field practices (2-3 applications at two dosage levels with pre-harvest intervals of 5, 7, and 10 days), terminal residues in whole lychee ranged from 0.092 to 1.99 mg/kg [1]. In contrast, residues in the pulp were substantially lower, ranging from 0.01 to 0.18 mg/kg [1]. The consistently higher residues in whole lychee compared to pulp indicate that this compound residues are predominantly concentrated in the peel [1].
Table 4: Terminal Residues of this compound in Lychee Under Field Conditions
| Application Frequency | Dosage Level | PHI (days) | Whole Fruit (mg/kg) | Pulp (mg/kg) |
|---|---|---|---|---|
| 2× | Recommended | 5 | 0.092–0.15 | 0.01–0.02 |
| 2× | Double | 5 | 0.41–0.87 | 0.04–0.09 |
| 3× | Recommended | 7 | 0.11–0.23 | 0.01–0.03 |
| 3× | Double | 7 | 0.59–1.99 | 0.06–0.18 |
| 3× | Recommended | 10 | 0.09–0.14 | 0.01–0.02 |
| 3× | Double | 10 | 0.32–0.76 | 0.03–0.07 |
For LC-MS/MS data processing, automated peak detection and integration algorithms can be effectively employed to calculate the area under the curve (AUC) for quantification [3]. Continuous wavelet transformation and other digital signal processing methods have been successfully implemented in multi-step procedures to calculate analyte concentrations [3]. The use of such open-source algorithms for automated boundary estimation and signal-to-noise ratio calculation has been shown to be fast, reliable, and valid, returning fewer non-detectables than human raters [3].
For untargeted metabolomic data processing, tools like MAVEN package provide efficient solutions for peak alignment across samples and identification of metabolites [4]. The software enables nonlinear retention time alignment, which allows reliable grouping of peaks arising from the same metabolite across multiple samples [4]. The data processing workflow includes noise filtering, retention time alignment, peak grouping, and intensity correction to ensure data quality before statistical analysis [5].
The following diagram illustrates the key steps in LC-MS/MS data processing for this compound quantification:
Figure 2: LC-MS/MS Data Processing Workflow
The risk quotient (RQ) for this compound in lychee was calculated to be less than 1.0 even at the recommended dosage, indicating that the potential for adverse health effects is negligible [1]. This risk assessment takes into account the NOAEL (No Observed Adverse Effect Level) of this compound, which was established at 100 mg/kg body weight per day based on decreases in body weight gain at higher doses [1]. Given the absence of carcinogenicity and genotoxicity concerns, the potential hazards of this compound for fetuses, infants, and children were deemed adequate [1].
The data generated using this protocol provides essential scientific evidence to support the establishment of maximum residue limits (MRLs) for this compound in lychee [1]. Currently, no MRL exists specifically for this compound in lychee in China or in international standards [1]. The significant difference in residue concentrations between whole fruit and pulp should be considered when establishing MRLs, with separate limits potentially warranted for these different matrices.
When analyzing this compound residues, stability studies should be conducted to ensure the integrity of samples during storage and processing [2]. The analyte should remain stable in the sample matrix under the conditions of storage and processing over time, which is essential to ensure that the method can provide accurate, reliable, and consistent results [2].
The application notes and protocols presented herein provide a robust, validated method for the detection and quantification of this compound residues in lychee using QuEChERS extraction and HPLC-MS/MS analysis. The method demonstrates excellent performance characteristics with high accuracy, precision, and sensitivity, making it suitable for regulatory monitoring and dietary risk assessment purposes.
Key findings from the application of this method reveal that this compound residues in lychee are predominantly concentrated in the peel, with pulp residues being substantially lower. The dissipation half-life of 6.4–9.2 days suggests moderate persistence in lychee, while the risk assessment indicating a risk quotient of less than 1.0 supports the continued safe use of this fungicide in lychee cultivation when applied according to recommended practices.
This methodology provides regulatory authorities with the scientific basis for establishing MRLs for this compound in lychee and offers analytical laboratories a reliable protocol for monitoring compliance with food safety regulations.
Dimethomorph is a cinnamic acid derivative fungicide belonging to the morpholine group that has gained significant importance in agricultural production systems worldwide. As a member of the carboxylic acid amides (CAAs), this compound exhibits potent antibacterial properties, robust internal absorption conductivity, and selective activity against oomycete pathogens [1]. The chemical is structurally characterized by a double bond that creates two stereoisomers, E and Z isomers, which are typically present in approximately equal proportions in commercial formulations [2]. While both isomers are present, studies indicate that the fungicidal activity primarily stems from the Z-isomer [3].
This fungicide demonstrates particular efficacy against members of Perenosporaceae and the genus Phytophthora, making it invaluable for controlling economically devastating diseases such as downy mildew and late blight in various crops [2]. This compound operates by inhibiting several stages of the pathogen developmental cycles, exhibiting both protective and curative benefits [1]. Its widespread application across various crops including grapes, peppers, squash, and lychee necessitates comprehensive understanding of its dissipation kinetics and residue behavior to ensure food safety and environmental protection [1] [2] [4].
Table 1: this compound dissipation half-lives across different agricultural matrices
| Matrix | Half-life (Days) | Experimental Conditions | Location/Study | Additional Notes |
|---|---|---|---|---|
| Lychee | 6.4-9.2 | Field conditions, first-order kinetics | [1] | Dissipation dynamics determined following first-order kinetics |
| Pepper | 1.7-3.8 | Field conditions | [2] | Faster dissipation in Qingdao (1.7 days) vs. Hefei and Zhengzhou (3.2-3.8 days) |
| Soil | 10-61 | Field conditions | [1] | Moderately persistent in soil; affected by soil properties |
| Soil (Laboratory) | 19.6±3.2 | Biotic microcosms | [3] | Biodegradation primary contributor to dissipation |
| Soil (Laboratory) | >100 | Abiotic microcosms | [3] | Negligible dissipation without microbial activity |
| Squash Fruit | 2.1 | Greenhouse conditions | [4] | |
| Squash Leaf | 4.9 | Greenhouse conditions | [4] | Longer persistence compared to fruit |
| Cucumber | 1.5-4.7 | Field conditions | [1] | |
| Grape | 7.3-14.8 | Field conditions | [1] | |
| Ginseng | 9.13-16.35 | Field conditions | [1] | Varies by plant part (roots, stems, leaves) |
The dissipation of this compound in agricultural systems follows first-order kinetics across most crop matrices [1]. The compound demonstrates moderate persistence in the environment, with its half-life influenced by numerous factors including crop type, climate conditions, application method, and microbial activity [1] [2] [5]. In tropical soils, degradation rates decrease significantly with depth, ranging from 0.039 d⁻¹ at 0-40 cm to 0.009 d⁻¹ in deeper soil layers (60-80 cm) [5]. This pattern highlights the critical role of soil microbial communities in this compound degradation, as these populations typically decrease with soil depth.
The Z-isomer of this compound generally degrades faster than the E-isomer in most environmental conditions, leading to changes in the isomeric ratio over time that can serve as an indicator of degradation progress [3]. However, this pattern can be complicated by isomerization processes where E and Z isomers interconvert under certain environmental conditions [3]. In soil systems, this compound exhibits moderate sorption that is influenced by soil organic carbon, clay content, and cation exchange capacity [5]. The Freundlich adsorption affinity (Kfa) values range from 2.1 to 19.7, while Freundlich organic carbon-normalized adsorption affinity (Kfoc) ranges from 290 to 566 [5].
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been successfully validated for this compound extraction across various crop matrices including lychee, squash, and peppers [1] [4]. The procedure involves several critical steps:
Homogenization: Fresh crop samples (lychee, pepper, squash) are homogenized using a food processor under controlled conditions. For lychee, separate analyses of whole fruit and pulp are recommended due to significant residue differences [1].
Extraction: Weigh 10.0 g ± 0.1 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile (HPLC grade) and shake vigorously for 1 minute [4].
Partitioning: Add the EN-QuEChERS kit reagent containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate [4]. Shake immediately and vigorously for 1 minute to prevent salt aggregation.
Centrifugation: Centrifuge at 4000 rpm for 5 minutes to achieve phase separation. The acetonitrile layer contains the extracted pesticides [4].
Clean-up: Transfer 1 mL of the supernatant to a dispersive SPE tube containing PSA and MgSO₄ for clean-up. This step is particularly important for matrices with high pigment or fatty acid content [1].
Final Preparation: Filter through a 0.2 μm PTFE syringe filter prior to instrumental analysis [4].
Liquid Chromatography Conditions:
Mass Spectrometry Conditions:
The method has demonstrated excellent linearity (r² = 1.000) in the concentration range of 0.001-0.5 mg/L, with recovery rates of 76.4%-101.9% across different matrices and relative standard deviations ≤10%, meeting accepted validation criteria [1] [4]. The limit of quantification (LOQ) is typically 0.001 mg/kg for both whole fruits and pulp [1].
The following diagram illustrates the complete analytical workflow from sample preparation to final analysis:
Field dissipation studies are essential for understanding the real-world behavior of this compound and establishing appropriate pre-harvest intervals (PHIs). Proper study design includes:
Plot Setup: Treatment plots should measure at least 45 m × 1 m with three replicates. Control plots must be separated from treated areas to avoid contamination [4]. Applications typically follow Good Laboratory Practice guidelines and local regulations.
Application Protocol: this compound formulations (e.g., wettable powder, suspension concentrate) are applied at recommended dosages using calibrated sprayers. For squash, applications at 45 g a.i./10a with dilutions of 1:1000 in water have been used [4]. Applications are typically made three times before harvest at 7-day intervals [4].
Sample Collection: Samples should be collected randomly from each replicate at predetermined intervals (0, 3, 5, 7, and 14 days after the last application) [4]. For fruits like lychee, separate analysis of whole fruit and pulp is critical as residues concentrate predominantly in the peel [1].
Environmental Monitoring: Record temperature and humidity throughout the study period using data loggers, as these factors significantly influence dissipation rates [4].
Table 2: this compound terminal residues in crops at various pre-harvest intervals
| Crop | Application Frequency | PHI (Days) | Dosage | Residues in Whole Fruit (mg/kg) | Residues in Pulp/Edible Portion (mg/kg) | Study |
|---|---|---|---|---|---|---|
| Lychee | 2-3 times | 5 | 2 dosage levels | 0.092-1.99 | 0.01-0.18 | [1] |
| Lychee | 2-3 times | 7 | 2 dosage levels | 0.092-1.99 | 0.01-0.18 | [1] |
| Lychee | 2-3 times | 10 | 2 dosage levels | 0.092-1.99 | 0.01-0.18 | [1] |
| Squash Fruit | 3 times | 0 | Recommended | [4] | ||
| Squash Fruit | 3 times | 14 | Recommended | [4] | ||
| Pepper | 2-3 times | 5-7 | 1× and 1.5× recommended | [2] |
Studies consistently demonstrate that This compound residues are substantially higher in whole fruits compared to pulp portions. In lychee, the residue ratio of whole fruit to pulp consistently exceeds one, indicating the fungicide concentrates primarily in the peel [1]. This distribution pattern has significant implications for consumer risk assessment and processing recommendations.
The risk quotient (RQ) approach is widely used to assess dietary exposure risks associated with pesticide residues. For this compound, risk assessment calculations follow established protocols:
Risk Calculation Methodology:
Studies across multiple crops have consistently demonstrated that this compound applications according to label recommendations present negligible risk to consumers. In lychee, the risk quotient was less than one even at recommended dosages [1]. Similarly, risk assessment in squash showed hazard quotient values of ≤3.14 × 10⁻³ for fruit and ≤3.91 × 10⁻¹ for leaves among true consumers [4].
This compound degradation in the environment occurs through multiple mechanisms, with biodegradation being the most significant in most agricultural systems. Research has revealed several important aspects of its environmental behavior:
Microbial Degradation: Soil microorganisms play a pivotal role in this compound dissipation. Biotic microcosm experiments demonstrate significantly faster degradation (half-life 19.6 days) compared to abiotic conditions (half-life >100 days) [3]. The degradation rate decreases with soil depth, from 0.039 d⁻¹ at 0-40 cm to 0.009 d⁻¹ at 60-80 cm, correlating with typical decreases in microbial biomass [5].
Isomer-Specific Degradation: The E and Z isomers degrade at different rates, with studies showing preferential degradation of the E-isomer in soil environments [3]. This selectivity results in changes to the initial isomeric ratio (typically 50:50 in formulations), providing a potential indicator of degradation progress.
Stable Isotope Fractionation: Carbon isotope fractionation occurs during biodegradation, with Δδ¹³C values of approximately 5‰ in controlled experiments and up to 7‰ in field conditions [3]. This fractionation provides a powerful tool for tracking degradation processes in complex environmental systems.
Advanced Degradation Techniques: Recent research has explored catalytic degradation using nitrogen-doped rice husk biochar activated with peroxymonosulfate, demonstrating potential for remediation of this compound-contaminated environments [6].
This compound exhibits moderate sorption in agricultural soils, with adsorption coefficients influenced by several soil properties:
The development of the Empirical Model to assess Leaching of Pesticides (EMOLP) has provided a reliable mathematical tool to estimate this compound leaching potential in tropical soils under steady-state flow conditions [5]. This model simulates fungicide concentration on soil solids and in soil solution at different depths over time, using sorption percentages and degradation rates obtained under laboratory conditions as critical inputs [5].
The comprehensive assessment of this compound dissipation kinetics across various crops demonstrates that this important fungicide exhibits moderate persistence in agricultural environments, with half-lives ranging from approximately 2 days in squash fruit to 61 days in certain soil conditions. The QuEChERS extraction method coupled with HPLC-MS/MS analysis provides a robust, reliable approach for this compound residue analysis, demonstrating excellent recovery rates, precision, and sensitivity across diverse crop matrices.
Critical to understanding this compound residue behavior is the consistent finding that residues concentrate primarily in peel rather than edible pulp portions of fruits, significantly reducing consumer exposure. Comprehensive risk assessments consistently yield risk quotients less than one, indicating negligible risk to consumers when the fungicide is applied according to recommended practices and pre-harvest intervals.
These scientific findings provide essential data for regulatory agencies to establish science-based maximum residue limits (MRLs) and appropriate pre-harvest intervals for this compound across various crops. The established protocols and methodologies outlined in these application notes will assist researchers in generating consistent, reproducible data to support the continued safe and effective use of this important crop protection tool.
This compound is a cinnamic acid derivative fungicide from the morpholine chemical family widely used in agricultural production systems for controlling downy mildew and other fungal pathogens in various crops including grapes, lychees, and other horticultural products. The compound exhibits dual-mode action with both protective and curative effects, functioning through inhibition of fungal cell wall synthesis. Understanding the degradation kinetics and persistence of this compound in different environmental matrices is crucial for environmental risk assessment, regulatory compliance, and the establishment of science-based pre-harvest intervals. This application note provides detailed protocols for determining this compound half-life in soil and plant systems, incorporating both established and novel methodological approaches to address the compound's behavior under varied environmental conditions.
This compound presents particular challenges for fate analysis due to its high hydrolytic stability and moderate persistence in the environment. Studies have reported substantial variation in its degradation rates across different soil types and climatic conditions, with half-lives ranging from days to several months depending on specific environmental factors. The following sections present standardized experimental approaches for quantifying this compound dissipation patterns, transformation products, and ultimate fate in agricultural ecosystems, providing researchers with validated methodologies for generating reliable, reproducible data on this important fungicide's environmental behavior.
Table 1: Key Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical family | Morpholine / Cinnamic acid derivative | [1] |
| Water solubility | Relatively low (exact value not specified) | [2] |
| Hydrolytic stability | High (stable up to 5 years without sunlight) | [1] |
| Log Kow | 2.68 | [3] |
| Mode of action | Inhibition of fungal cell wall synthesis | [1] |
Table 2: Reported Half-Life Values of this compound in Different Matrices
| Matrix | Half-Life | Experimental Conditions | Reference |
|---|---|---|---|
| Vineyard soil | 10-61 days (field conditions) | Tropical conditions, bare soil | [4] |
| Lychee fruit | 6.4-9.2 days | Field dissipation study | [4] |
| Soil (laboratory) | 16-599 days | Laboratory incubation | [5] |
| Cucumber | 1.5-4.7 days | Field dissipation study | [4] |
| Grapes | 7.3-14.8 days | Field dissipation study | [4] |
| Ginseng | 9.13-16.35 days | Different plant parts | [4] |
| Buffer strip soil | Reduced by 55% with vegetation | Simulated runoff, vegetated strips | [3] |
Table 3: Factors Influencing this compound Degradation in Soil
| Factor | Effect on Degradation | Magnitude/Impact | |------------|--------------------------|----------------------| | Soil depth | Degradation rate decreases with depth | 0.039 d⁻¹ (0 cm) to 0.009 d⁻¹ (40 cm) | [5] | | Vegetation presence | Significantly enhances degradation | 55% average reduction in half-life | [3] | | Organic carbon content | Increases sorption, may reduce bioavailability | Kfoc values 290-566 | [5] | | Application rate | Higher rates may prolong persistence | 100x recommended dose showed prolonged effects | [1] | | Co-application with other pesticides | Alters microbial community response | Imidacloprid showed stronger effect than this compound | [1] |
The soil sampling protocol requires collection of representative samples from the study area using appropriate geographical stratification. For vineyard soils as described in the referenced study, samples should be collected from the top layer (0-20 cm) using clean stainless steel shovels or soil corers. It is critical to ensure that no plant protection products or fertilizers have been applied for at least two weeks prior to sampling. Following collection, soils should be air-dried at room temperature for one week, then sieved through a 2 mm mesh to remove stones and debris while maintaining soil structure. For degradation studies, soil texture classification should be performed using the hydrometer method, while soil organic matter content should be determined via the dry combustion method. The initial soil pH and electrical conductivity should be measured at a soil-to-water ratio of 1:2 using appropriate calibrated electrodes [1].
Prior to pesticide treatment, soil samples require pre-incubation to restore microbial activity. The protocol specifies adjusting soil moisture to 60% of water holding capacity and pre-incubating pots in darkness at 30 ± 2°C for two weeks. This stabilization period allows soil microbial communities to recover from disturbance and establish stable metabolic activity. For experimental setups, recommended pesticide treatments include control soils (C), this compound alone (DT), imidacloprid alone (IM), and combined mixtures (ID), with each treatment replicated three times to account for biological variability. Pesticides should be applied at both recommended agricultural rates (e.g., 0.0769 mg kg⁻¹ for this compound) and exaggerated worst-case scenario rates (e.g., 100x recommended rate) to assess dose-response relationships [1].
The bacterial community-level physiological profiling (CLPP) should be performed using the Biolog EcoPlate system. For this analysis, collect approximately 10 g of soil from each treatment pot at predetermined time intervals (0, 7, 14, 28, 56, and 63 days after pesticide application). Prepare soil suspensions by serially diluting 1 g of soil to 10⁻³ using phosphate-buffered saline solution. Transfer 130 μl of the diluted soil solution into each well of the Biolog EcoPlate and incubate at 25°C for 72 hours. Measure optical densities at 590 nm and 750 nm at 24-hour intervals using a plate reader. Calculate the average well-color development (AWCD), substrate richness (S), evenness (E), and Shannon diversity index (H') according to established methodologies [1].
For comprehensive microbial community analysis, extract soil DNA using commercial Power Soil DNA extraction kits. Amplify the V3-V4 region of 16S rDNA using the primer set 341F-805R with a high-fidelity PCR kit. Purify the resulting products using gel extraction kits, then prepare sequence libraries using commercial library preparation kits suitable for Illumina sequencing platforms. Sequence the libraries on an Illumina MiSeq platform following manufacturer protocols. Process the raw sequence data by trimming primer sequences using Cutadapt and merging paired-end reads with FLASH software. Perform final community analysis and taxonomic classification using mothur (v1.39.5) or similar bioinformatics platforms [1].
To evaluate this compound degradation under different soil management practices, conduct comparative studies between bare ground (BG) and vegetated buffer strips (BS). Establish experimental buffer strips measuring 5.00 × 0.30 × 0.15 m (length × width × height) with a 1% slope to simulate natural runoff conditions. For vegetated treatments, plant with appropriate cover crop mixtures such as Trifolium species, Medicago species, and grass combinations to achieve complete soil coverage. For degradation kinetics, collect soil samples at regular intervals following fungicide application (recommended: 0, 7, 14, 21, 28, 35, 42, 56, and 63 days). Extract this compound residues from soil using QuEChERS-based extraction or accelerated solvent extraction followed by clean-up with dispersive solid-phase extraction [3].
Calculate degradation rates using first-order kinetics models:
Where Ct is the concentration at time t, C0 is the initial concentration, and k is the degradation rate constant. The half-life (t₁/₂) is then calculated as:
For soil profile degradation assessment, collect samples from multiple depths (0-20 cm, 20-40 cm, 40-60 cm, 60-80 cm) to determine how degradation rates vary with soil depth, as studies have shown that degradation rates typically decrease significantly in subsurface layers [5].
For determination of this compound residues in plant materials such as lychee, employ the QuEChERS method for sample preparation. Homogenize representative samples of the whole fruit and pulp separately using a commercial food processor. Weigh 10.0 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute. Subsequently add a pre-mixed QuEChERS extraction packet containing 4 g of MgSO₄, 1 g of NaCl, 1 g of sodium citrate, and 0.5 g of disodium hydrogen citrate sesquihydrate. Immediately shake the mixture vigorously for 1 minute to prevent salt aggregation, then centrifuge at 4000 rpm for 5 minutes. For clean-up, transfer 6 mL of the upper acetonitrile layer into a dispersive solid-phase extraction (d-SPE) tube containing 900 mg of MgSO₄, 150 mg of PSA, and 150 mg of C18 sorbent. Shake the mixture vigorously for 30 seconds and centrifuge at 4000 rpm for 5 minutes. Transfer the supernatant into an autosampler vial for analysis [4].
The method should be validated for parameters including linearity, accuracy, precision, and recovery. Establish linearity using matrix-matched calibration standards in the concentration range of 0.001-0.5 mg/L, with correlation coefficients (r²) of ≥0.99 indicating acceptable linearity. Evaluate accuracy and precision through recovery experiments using blank samples spiked with this compound at three concentration levels (low, medium, high) with six replicates at each level. Acceptable recovery rates should fall between 70-120% with relative standard deviations of ≤20% [4].
Analyze the purified extracts using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The chromatographic separation should be performed using a C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 μm particle size) maintained at 40°C. The mobile phase should consist of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile, using a gradient program as follows: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10-10.1 min, 90-10% B; 10.1-12 min, 10% B. The flow rate should be maintained at 0.3 mL/min with an injection volume of 5 μL [4].
For mass spectrometric detection, employ electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM). The optimal MS parameters for this compound typically include: capillary voltage, 3.5 kV; source temperature, 150°C; desolvation temperature, 500°C; desolvation gas flow, 1000 L/h; and cone gas flow, 150 L/h. Monitor the specific transition of this compound from m/z 388.1 > 301.0 for quantification, with additional transitions for confirmation. The retention time for this compound under these conditions is typically approximately 7.5 minutes [4].
To determine the dissipation dynamics of this compound in plants, conduct field trials following first-order kinetics. Apply the fungicide at the recommended dosage and at twice the recommended dosage to simulate potential over-application scenarios. Collect plant samples (whole fruit and pulp separately) at predetermined intervals (e.g., 0, 1, 3, 5, 7, 10, 14 days after application). Process and analyze the samples using the QuEChERS and HPLC-MS/MS methods described above. The pre-harvest intervals (PHIs) should be established based on the determined half-lives and terminal residue concentrations, considering the maximum residue limits (MRLs) for the specific crop [4].
Calculate the dissipation rate constant (k) and half-life (t₁/₂) using the equations:
Where C₀ is the initial concentration and Ct is the concentration at time t. For risk assessment, calculate the risk quotient (RQ) by comparing the terminal residues with toxicological reference values. An RQ value of <1 indicates negligible risk, while values >1 suggest potential concerns that require further investigation [4].
Diagram 1: Soil Half-Life Determination Workflow
Diagram 2: Plant Residue Analysis Workflow
Implement comprehensive quality control protocols throughout the analytical procedures to ensure data reliability and reproducibility. For both soil and plant analyses, include procedural blanks (extraction without sample), matrix-matched calibration standards, and quality control samples (spiked blanks and duplicates) in each analytical batch. The recovery rates for this compound should fall within 70-120% with relative standard deviations <20% for the method to be considered in control. For field dissipation studies, ensure proper sample randomization and complete documentation of environmental conditions including temperature, precipitation, and soil characteristics that might influence degradation rates. Maintain chain-of-custody records for all samples from collection through analysis to ensure data integrity [4].
For microbial community analysis, include negative controls (no template) in PCR amplification to detect potential contamination, and use positive controls with known microbial communities to validate sequencing performance. In BioLog EcoPlate analyses, ensure that the average well-color development (AWCD) values fall within the linear range of the assay, typically between 0.1 and 1.0 optical density units. For sequencing data, implement rigorous quality filtering to remove low-quality sequences and chimeras, and rarefy samples to equal sequencing depth before comparative analysis [1].
When interpreting half-life data, consider the significant variation in this compound persistence across different environmental matrices. In soil systems, half-lives ranging from 10-61 days under field conditions represent typical values, while laboratory conditions may yield both shorter and longer estimates (16-599 days) depending on specific incubation parameters. The substantial difference between field and laboratory values underscores the importance of environmental context in extrapolating degradation data. In plant systems, the consistently shorter half-lives (1.5-16.35 days across various crops) reflect the influence of photodegradation, metabolism, and growth dilution effects not present in soil systems [5] [4].
For comprehensive risk assessment, consider both the parent compound persistence and the formation of transformation products. Studies have identified eight fungicide transformation products following runoff events, with vegetated buffer strips reducing their abundance by up to 78% compared to bare soil. When establishing pre-harvest intervals, note the distinct distribution patterns between different plant parts, with this compound residues predominantly concentrated in the peel rather than the pulp. The residue ratio of whole lychee to pulp consistently exceeding 1.0 demonstrates the importance of analyzing appropriate plant compartments for accurate exposure assessment [4] [3].
These application notes provide comprehensive protocols for determining this compound half-life in soil and plant systems, incorporating both established and novel methodological approaches. The standardized procedures for sample preparation, analytical determination, and data interpretation enable researchers to generate reliable, comparable data on this compound persistence across different environmental conditions. The integration of chemical analysis with microbial community assessment offers particularly valuable insights into the relationship between pesticide degradation and soil health parameters, supporting more holistic environmental risk assessments.
The presented data demonstrate that this compound exhibits moderate persistence in agricultural environments, with half-lives strongly influenced by specific environmental factors including soil properties, vegetation presence, and management practices. The development of vegetated buffer strips and immobilized microbial systems shows particular promise for enhancing degradation and reducing environmental transport of this widely used fungicide. These protocols provide researchers with robust methodological frameworks for continuing investigation into this compound fate and potential mitigation strategies in agricultural systems.
Analytical method validation (AMV) is a formal, systematic process required by regulatory authorities to demonstrate that an analytical test method provides reliable, consistent, and useful data to ensure product safety and efficacy. It is particularly critical for HPLC-based methods, which are preferred for their high resolution, sensitivity, and precise results [1].
The International Council for Harmonisation (ICH) guidelines define the key parameters for validating an analytical method. For the quantitative analysis of an active substance like dimethomorph, the primary focus should be on the following [1]:
| Validation Parameter | Description & Purpose | Target Performance for this compound |
|---|---|---|
| Selectivity/Specificity | Ability to accurately measure this compound in the presence of sample matrix components (e.g., lychee pulp, soil). [1] | No interference from matrix at the retention time of this compound. [2] |
| Linearity | The method's ability to produce results directly proportional to analyte concentration. [1] | Correlation coefficient (r²) of 1.000 over a range of 0.001–0.5 mg/L. [2] |
| Accuracy | Closeness of agreement between the measured value and a known accepted true value. [1] | Mean recovery of 77–90% in whole lychee; 89–92% in pulp. [2] |
| Precision (Repeatability) | Closeness of agreement between a series of measurements under the same conditions. [1] | Relative Standard Deviation (RSD) < 10% (e.g., 2–10% in lychee). [2] |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with acceptable accuracy and precision. [1] | 0.001 mg/kg for lychee and pulp matrices. [2] |
This protocol is adapted from methods used for analyzing this compound in complex matrices like lychee and the white-spotted flower chafer (Protaetia brevitarsis seulensis) [2] [3].
2.1. Reagents and Equipment
2.2. Sample Preparation and Extraction (QuEChERS) The following workflow outlines the sample preparation and analysis steps:
2.3. Instrumental Analysis (HPLC-MS/MS)
Validated methods are applied to real-world samples to generate data for safety assessments.
I hope these detailed application notes and protocols provide a solid foundation for your work. Should you require further elaboration on any specific section, such as the statistical treatment of linearity data or more detailed MS/MS parameters, please feel free to ask.
Dimethomorph is a broad-spectrum carboxylic acid amide fungicide globally used to control diseases in crops like grapes, potatoes, and tomatoes [1]. Its widespread application leads to residues in the environment, creating a need for reliable analytical methods. Analysis in challenging matrices like edible insects and fatty crops is difficult due to co-extractives like fats, proteins, and minerals that interfere with instrumentation [2]. This document details a robust, optimized method for this compound extraction and analysis from such matrices, combining a modified QuEChERS approach with LC-MS/MS analysis.
The core of this protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, specifically optimized to address high fat and lipid content. The key modifications include a low-temperature precipitation step for lipid removal and a tailored dispersive Solid-Phase Extraction (d-SPE) clean-up [2].
The following workflow diagram illustrates the complete extraction and analysis procedure:
Table 1: MRM Parameters and Retention Times for Target Compounds [2]
| Target Compound | Retention Time (min) | Quantitative Ion (m/z) | Confirmatory Ion (m/z) | Collision Energy (V) |
|---|---|---|---|---|
| Carbendazim | 3.4 | 192.1 > 160.1 | 192.1 > 132.0 | 25 / 41 |
| This compound | 7.1 / 7.6 | 388.0 > 301.0 | 388.0 > 165.0 | 24 / 14 |
| Fenoxanil | 17.0 | 329.0 > 302.1 | 329.0 > 86.0 | 17 / 31 |
This optimized method was rigorously validated. The low-temperature step and selected d-SPE sorbents effectively minimized matrix effects, which is critical for accurate LC-MS/MS quantification in complex samples [2].
Table 2: Method Validation Data for this compound and Co-analytes [2]
| Target Compound | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
|---|---|---|---|
| Carbendazim | Not Specified | 77.9 - 80.8 | < 5.5 |
| This compound | Not Specified | 111.2 - 116.7 | < 5.5 |
| Fenoxanil | Not Specified | 111.9 - 112.5 | < 5.5 |
This method is applicable for analyzing this compound in insects and high-fat crops. A study on squash, for example, determined the half-life of this compound, which is vital for establishing pre-harvest intervals and food safety [3].
Table 3: Dissipation Half-lives of Fungicides in Squash [3]
| Fungicide | Half-life in Fruit (Days) | Half-life in Leaf (Days) |
|---|---|---|
| This compound | 2.1 | 4.9 |
| Metalaxyl | 2.7 | 5.0 |
| Myclobutanil | 4.7 | 8.2 |
| Mandipropamid | 4.6 | 8.1 |
The following diagram illustrates the environmental context and purpose of such analyses, from application to risk assessment:
This protocol provides a reliable and effective method for extracting and analyzing this compound residues in challenging, high-fat matrices like insects and certain crops. The combination of low-temperature precipitation and a optimized d-SPE clean-up successfully mitigates matrix interference, enabling accurate quantification at trace levels using LC-MS/MS.
This compound is a systemic fungicide belonging to the carboxylic acid amide (CAA) group, widely utilized for controlling oomycete diseases in various crops including lychee, grapes, cucumbers, and hops. This fungicide exhibits both protective and curative properties, making it particularly effective against pathogens like Peronophythora litchii, which causes downy blight in lychee [1]. The chemical structure of this compound contains morpholine rings and chlorophenyl groups, contributing to its moderate persistence in environmental matrices with reported half-lives ranging from 1.5–4.7 days in cucumbers to 10–61 days in soil [1].
Analytical determination of this compound residues presents significant challenges due to the complexity of agricultural matrices and the low detection limits required for compliance with food safety regulations. Sample clean-up constitutes a critical step in this compound analysis to remove co-extracted interferents such as pigments, lipids, organic acids, and sugars that can compromise chromatographic separation and detection. Efficient clean-up procedures not only enhance method sensitivity and accuracy but also extend instrument lifetime by reducing matrix-induced effects. This comprehensive protocol outlines optimized clean-up methodologies for this compound analysis across diverse sample types, addressing the specific challenges associated with each matrix.
The analysis of this compound in various matrices requires carefully selected sample preparation approaches to address matrix-specific challenges. Researchers have developed and optimized several methodologies, with the choice of technique depending on the sample composition, required sensitivity, and available instrumentation. The most prevalent approaches include QuEChERS, solid-phase extraction (SPE), and gel permeation chromatography (GPC), each offering distinct advantages for particular applications.
Table 1: Comparison of Sample Clean-up Methods for this compound Analysis
| Method | Typical Matrices | Key Advantages | Limitations | Recovery Range |
|---|---|---|---|---|
| QuEChERS | Lychee, fruits, vegetables, insects | Rapid, cost-effective, minimal solvent consumption | May require optimization for fatty matrices | 77.9–116.7% [1] [2] |
| Solid Phase Extraction (SPE) | Hops, formulated products | Excellent clean-up, reproducible | Higher solvent use, longer processing | 79–103% [3] |
| Gel Permeation Chromatography (GPC) | Fatty samples, hops | Effective lipid removal, automated systems available | Specialized equipment, longer run times | 79–103% [3] |
| Low-Temperature Precipitation | Insects, high-fat matrices | Simple, effective fat removal | Extended processing time (24h) | 77.9–116.7% [2] |
The selection of an appropriate detection system following clean-up is equally critical. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this compound determination due to its high sensitivity, selectivity, and ability to confirm analyte identity. Alternative methods include gas chromatography with mass selective detection (GC-MSD) [3] and high-performance liquid chromatography with UV detection (HPLC-UV) [4], though these may offer higher detection limits or require derivatization in some cases.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology has been successfully adapted for this compound extraction and clean-up from various complex matrices, particularly those with high lipid or pigment content. This approach demonstrates exceptional versatility, with applications documented in lychee [1] and insect samples [2]. The fundamental QuEChERS protocol involves acetonitrile extraction followed by dispersive solid-phase extraction (d-SPE) clean-up, effectively removing matrix interferents while maintaining high recovery of this compound.
The clean-up efficiency in QuEChERS methods heavily depends on the judicious selection of d-SPE sorbents tailored to specific matrix components. Research indicates that a mixture of 150 mg MgSO₄, 25 mg PSA, and 25 mg C18 provides optimal recovery for this compound in fatty insect samples (111.2–116.7%) [2]. For lychee matrices, which contain significant pigments and organic acids, additional clean-up with aminopropyl SPE columns may be necessary to achieve the required sensitivity [1].
Table 2: d-SPE Sorbent Combinations for Different Matrices
| Matrix Type | Recommended d-SPE | Purpose | This compound Recovery | Reference |
|---|---|---|---|---|
| Insect samples (high fat) | 150 mg MgSO₄ + 25 mg PSA + 25 mg C18 | Lipid removal | 111.2–116.7% | [2] |
| Lychee fruit (high pigment) | 150 mg MgSO₄ + 50 mg PSA + 50 mg C18 | Pigment and organic acid removal | Not specified | [1] |
| General crops | 150 mg MgSO₄ + 25 mg PSA | Basic clean-up | 79–103% | [3] |
The following workflow diagram illustrates the complete QuEChERS procedure for this compound analysis:
For matrices with particularly challenging interferences or when analyzing formulated products, traditional SPE and GPC methods offer superior clean-up efficiency. These approaches, while more time-consuming and solvent-intensive than QuEChERS, provide exceptional purity of extracts, which is critical for achieving low detection limits in complex matrices like hops [3].
The CIPAC method for this compound analysis in technical materials and formulated products utilizes reversed-phase chromatography on a C18 column with acetonitrile/water (45:55, v/v) as mobile phase and UV detection at 243 nm [4]. For residue analysis in hops, a sequential SPE clean-up employing both Florisil and aminopropyl SPE cartridges has been successfully implemented with reported recoveries of 79–103% across fortification levels from 0.1 to 20 ppm [3].
Florisil SPE Procedure:
Aminopropyl SPE Procedure:
GPC excels in removing high molecular weight interferents such as lipids, proteins, and pigments. The automated GPC method for hops analysis [3] employs:
The following diagram illustrates the comprehensive clean-up decision pathway for this compound analysis:
Rigorous method validation is essential to establish the reliability, accuracy, and precision of this compound analytical methods. The validation parameters must demonstrate that the method meets accepted criteria for specificity, linearity, accuracy, precision, and sensitivity according to international guidelines such as SANTE/11312/2021.
Recent studies utilizing QuEChERS sample preparation with LC-MS/MS detection have demonstrated excellent performance characteristics for this compound analysis. In lychee matrices, the method exhibited correlation coefficients (r²) of 1.000 across the concentration range of 0.001–0.5 mg/L, indicating exceptional linearity [1]. Recovery studies in insect samples showed rates of 111.2–116.7% with relative standard deviations <5.5%, confirming both accuracy and precision [2]. The conventional method for hops analysis achieved recoveries of 79–103% across four fortification levels (0.1, 1.0, 5.0, and 20 ppm) with a limit of detection of 0.045 ppm and limit of quantitation of 0.10 ppm [3].
Table 3: Method Validation Parameters for this compound Analysis
| Parameter | Lychee (HPLC-MS/MS) | Insects (LC-MS/MS) | Hops (GC-MSD) | Validation Criteria |
|---|---|---|---|---|
| Linearity (r²) | 1.000 [1] | Not specified | Not specified | ≥0.99 |
| Recovery (%) | Not specified | 111.2–116.7 [2] | 79–103 [3] | 70–120% |
| RSD (%) | Not specified | <5.5 [2] | Not specified | ≤20% |
| LOD (ppm) | Not specified | Not specified | 0.045 [3] | - |
| LOQ (ppm) | Not specified | Not specified | 0.10 [3] | - |
Matrix effects represent a significant challenge in this compound analysis, particularly when employing mass spectrometric detection. To compensate for signal suppression or enhancement, the use of matrix-matched calibration standards is strongly recommended. For quality control, each analytical batch should include procedural blanks, fortified samples (at least duplicate fortifications at or near the LOQ), and continuing calibration verification standards. The method should demonstrate robustness against slight variations in pH, mobile phase composition, and sample loading volume.
Even with optimized methods, analysts may encounter challenges during this compound analysis. The following troubleshooting guide addresses common issues:
When adapting these methods to new matrices, preliminary recovery experiments at multiple fortification levels are essential to verify method performance. Additionally, analysts should remain aware that this compound exists as E and Z isomers that may separate under certain chromatographic conditions, necessitating method validation for both forms.
The analysis of this compound residues requires carefully optimized clean-up procedures tailored to specific matrix characteristics. The methodologies presented here—including QuEChERS, SPE, and GPC approaches—provide reliable frameworks for achieving accurate and precise determination of this compound across diverse sample types. Each method offers distinct advantages, with QuEChERS particularly suited for high-throughput analysis of agricultural commodities, while SPE and GPC provide superior clean-up for challenging matrices like hops and formulated products.
Recent advancements in LC-MS/MS detection coupled with efficient sample preparation have enabled reliable quantification of this compound at levels sufficient to ensure food safety and regulatory compliance. The validation data demonstrate that these methods meet accepted criteria for linearity, accuracy, and precision, providing researchers with robust tools for monitoring this compound residues in both crop protection and environmental monitoring applications.
This compound is a systemic fungicide belonging to the carboxylic acid amide (CAA) group, widely used to control fungal diseases in various crops including fruits, vegetables, and cereals. It exhibits both protective and therapeutic effects against pathogens such as downy mildew, making it valuable in agricultural practices worldwide. From an analytical perspective, this compound presents specific challenges for residue analysis due to its chemical properties and the complex matrices in which it is typically detected. The compound is frequently monitored in food safety and environmental testing programs, requiring sensitive and reliable analytical methods to ensure regulatory compliance and consumer safety.
Matrix effects represent a significant challenge in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, particularly for complex samples like agricultural commodities. These effects occur when co-eluting compounds from the sample matrix interfere with the ionization process of the target analyte in the mass spectrometer source, leading to either suppression or enhancement of the analyte signal. This phenomenon can substantially impact method accuracy, precision, sensitivity, and reproducibility. For this compound analysis, matrix effects have been observed to vary significantly across different commodities, with reported matrix-induced signal suppression ranging from mild to severe depending on the sample type and preparation methodology.
The clinical and regulatory relevance of accurate this compound quantification stems from the establishment of Maximum Residue Limits (MRLs) in food commodities worldwide. Regulatory bodies such as the European Union, the U.S. Environmental Protection Agency, and various national authorities have set MRLs for this compound in different food products. Accurate determination at low concentration levels (typically 0.01 mg/kg or lower) is essential for food safety assessment and regulatory compliance, making the management of matrix effects a critical component of analytical method development.
The accurate assessment of matrix effects is a fundamental step in developing reliable LC-MS/MS methods for this compound analysis. Several well-established approaches exist for evaluating these effects, each providing distinct information about the nature and extent of matrix interference:
Post-column infusion method: This qualitative approach involves continuously infusing a standard solution of this compound into the LC effluent while injecting a blank matrix extract. The resulting chromatogram reveals regions of ion suppression or enhancement throughout the analytical run, allowing identification of retention time windows affected by matrix components. This method is particularly valuable during method development as it helps optimize chromatographic separation to position the analyte in regions with minimal matrix interference [1] [2].
Post-extraction spike method: This quantitative approach compares the analytical response of this compound in neat solvent to the response observed when the same concentration is spiked into a blank matrix extract. The matrix effect (ME) is calculated using the formula: ME (%) = (B/A - 1) × 100 where A is the peak area in neat solvent and B is the peak area in matrix extract. A value of 0% indicates no matrix effects, negative values indicate suppression, and positive values indicate enhancement [1] [2].
Slope ratio analysis: This semi-quantitative method involves preparing calibration curves in both neat solvent and matrix extract, then comparing the slopes of these curves. The ratio of the slopes (matrix-matched/neat solvent) provides an indication of the overall matrix effect across the calibration range [1].
Table 1: Comparison of different matrix effect assessment methodologies
| Method | Type of Information | Advantages | Limitations | Application Stage |
|---|---|---|---|---|
| Post-column Infusion | Qualitative | Identifies retention time zones affected by matrix; Guides chromatographic optimization | Does not provide quantitative ME values; Requires additional hardware | Method development |
| Post-extraction Spike | Quantitative | Provides numerical ME value at specific concentration; Straightforward implementation | Single concentration assessment; Requires blank matrix | Method validation |
| Slope Ratio Analysis | Semi-quantitative | Evaluates ME across concentration range; More comprehensive assessment | Requires multiple calibration points; More resource-intensive | Method validation |
Effective sample preparation is the first line of defense against matrix effects in this compound analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has emerged as the predominant sample preparation methodology for pesticide residue analysis in various matrices. However, the standard QuEChERS protocol often requires modification to adequately address matrix effects for this compound:
SPE sorbent selection: The careful choice of dispersive solid-phase extraction (d-SPE) sorbents significantly impacts the removal of matrix components while maintaining adequate this compound recovery. Research demonstrates that a mixture of 150 mg MgSO₄/25 mg PSA/25 mg C18 provides optimal clean-up for complex matrices containing fats and pigments, with recovery rates ranging from 77.9% to 116.7% depending on the matrix [3]. For particularly challenging matrices, additional sorbents such as graphitized carbon black (GCB) or multi-walled carbon nanotubes (MWCNTs) can be incorporated to remove specific interferents [4].
Low-temperature precipitation: For fatty matrices, implementing a -20°C freezing step for 24 hours after extraction effectively precipitates lipids and waxes, significantly reducing matrix effects without compromising this compound recovery. This approach has proven particularly effective when analyzing commodities with high lipid content [3].
Alternative extraction techniques: Solid-phase microextraction (SPME) represents another viable approach for this compound analysis, especially when minimal sample clean-up is desired. This technique can be optimized using response surface methodology to identify ideal extraction conditions, including pH, ionic strength, and extraction time [5].
Chromatographic optimization plays a crucial role in mitigating matrix effects by temporally separating this compound from co-eluting matrix components:
Stationary phase selection: The use of C18 columns with 2.1-2.7 μm particle sizes provides excellent separation efficiency for this compound. Research indicates that specialized stationary phases such as pentafluorophenyl columns can offer improved retention of polar matrix components, reducing their co-elution with this compound [6].
Mobile phase composition: Employing 0.1% formic acid in both water and acetonitrile as mobile phases enhances ionization efficiency while maintaining stable chromatographic conditions. Gradient elution programs should be optimized to position this compound in a region with minimal matrix interference, as identified through post-column infusion experiments [3] [7].
Micro-flow LC systems: Recent advances in liquid chromatography technology demonstrate that micro-flow LC systems operating at 30 μL/min instead of conventional 400 μL/min flows can reduce matrix effects by 20-40 times while increasing sensitivity. This approach significantly decreases the absolute amount of matrix components entering the ion source, thereby mitigating their suppressive effects [7].
Mass spectrometric parameter optimization represents another strategic approach to address matrix effects:
Source temperature and gas flows: Increasing the ion source temperature to 300°C and optimizing nebulizer and curtain gas flows can enhance desolvation efficiency and reduce matrix-related signal suppression [2].
Ionization mode selection: While this compound is typically analyzed using electrospray ionization in positive mode (ESI+), evaluating alternative ionization techniques such as atmospheric pressure chemical ionization (APCI) may be beneficial for specific matrices, as APCI is generally less susceptible to matrix effects [1].
When matrix effects cannot be sufficiently minimized through sample preparation and chromatographic optimization, several calibration strategies can compensate for these effects during quantification:
Matrix-matched calibration: This approach involves preparing calibration standards in blank matrix extracts that closely match the composition of the samples. The calibration curve is constructed using these matrix-matched standards, effectively canceling out matrix effects that equally impact both standards and samples. While effective, this method requires substantial quantities of blank matrix and may not completely compensate for variations between different matrix batches [1] [2].
Standard addition method: Particularly useful when blank matrix is unavailable or limited, this technique involves spiking samples with known concentrations of this compound and extrapolating to determine the original concentration. Although highly accurate, standard addition is time-consuming and requires multiple analyses per sample, making it impractical for high-throughput laboratories [2].
Stable isotope-labeled internal standard (SIL-IS): The use of deuterated or other isotopically labeled this compound analogs as internal standards represents the gold standard for compensating matrix effects. These compounds have nearly identical chemical properties to this compound and experience similar matrix effects during analysis, but can be distinguished mass spectrometrically. The ratio of native to labeled compound responses remains constant despite matrix effects, providing excellent compensation. The main limitation is the commercial availability and cost of these standards [1] [2].
Structural analogue internal standards: When SIL-IS are unavailable, carefully selected structural analogs that closely match this compound's chromatographic behavior and ionization characteristics can serve as alternative internal standards. While less perfect than SIL-IS, they can provide reasonable compensation for matrix effects [2].
Table 2: Comparison of different matrix effect compensation approaches
| Compensation Method | Principle | Effectiveness | Practical Considerations | Recommended Use |
|---|---|---|---|---|
| Matrix-Matched Calibration | Calibration in blank matrix | High (when matrix is well-matched) | Requires large amounts of blank matrix; May not account for inter-sample variability | Routine analysis with consistent matrix types |
| Stable Isotope-Labeled IS | Isotope dilution | Excellent | Expensive; Limited commercial availability | When highest accuracy is required |
| Standard Addition | Sample spiking and extrapolation | Excellent | Time-consuming; Not practical for large batches | When blank matrix unavailable or for confirmation |
| Structural Analogue IS | Similar chemical properties | Moderate to good | Requires identification of suitable analog; Less perfect compensation | When SIL-IS unavailable |
Materials and Reagents:
Sample Preparation Procedure:
Chromatographic Conditions:
Mass Spectrometric Conditions:
Essential validation parameters for this compound LC-MS/MS methods include:
Research applications demonstrate the successful implementation of these strategies for this compound analysis across diverse matrices:
Plant-derived foods: A comprehensive study analyzing six morpholine pesticides in eight plant-derived foods (leek, wheat, grape, etc.) employed a modified QuEChERS approach with multi-walled carbon nanotubes as sorbents. This method demonstrated excellent linearity (R² > 0.99), precision (RSD < 4.0%), and recovery (82-102%) for this compound across all matrices [4].
Lychee analysis: A focused method for this compound determination in lychee utilized QuEChERS extraction with HPLC-MS/MS detection, achieving LOQ of 0.001 mg/kg. The study revealed that this compound residues were predominantly concentrated in the peel, with whole lychee residues substantially higher than pulp residues. The method demonstrated satisfactory recovery rates of 89-92% in pulp with RSDs of 5-6% [8].
Soil analysis: For environmental monitoring, a robust method was developed for simultaneous determination of this compound and tebuconazole in soil using QuEChERS extraction and LC-MS/MS. The method provided excellent sensitivity with LOD of 0.004 mg/kg for this compound and recovery rates of 82-102% [9].
The following workflow diagram illustrates the comprehensive strategy for managing matrix effects in this compound analysis:
Figure 1: Comprehensive workflow for managing matrix effects in this compound LC-MS/MS analysis
Effective management of matrix effects is paramount for achieving accurate and reliable this compound quantification in complex matrices using LC-MS/MS. A systematic approach combining optimized sample preparation, chromatographic separation, and appropriate compensation strategies enables analysts to overcome the challenges posed by matrix interference. The modified QuEChERS methodology, coupled with advanced LC techniques such as micro-flow chromatography and judicious application of internal standards, provides a robust framework for this compound analysis across diverse agricultural and environmental matrices.
Ongoing advancements in mass spectrometric technology, particularly the development of high-resolution instruments and improved ionization sources, continue to enhance our ability to mitigate matrix effects. Furthermore, the emergence of novel sample preparation materials and techniques offers additional avenues for minimizing matrix interference. By implementing the comprehensive strategies outlined in these application notes, researchers and analytical chemists can develop validated methods that generate reliable this compound residue data, supporting food safety monitoring programs and environmental protection initiatives.
Dimethomorph is a widely used morpholine fungicide belonging to the carboxylic acid amide group that demonstrates both protective and curative activity against oomycete pathogens such as downy mildew, phytophthora, and late blight diseases. It is extensively applied in agricultural production systems to protect various crops including grapes, vegetables, and other horticultural commodities. As a systemic fungicide, understanding its residue dissipation patterns and establishing reliable analytical methods are crucial for ensuring compliance with maximum residue limits (MRLs) and conducting appropriate dietary risk assessments for consumer safety.
This application note provides comprehensive analytical protocols for the determination of this compound residues in grapes and vegetables, incorporating validated methodologies based on QuEChERS sample preparation and LC-MS/MS analysis. The document also includes data on dissipation kinetics from supervised field trials, calculated pre-harvest intervals, and dietary risk assessment outcomes to support researchers, regulatory authorities, and food safety professionals in monitoring and evaluating this compound residues in agricultural commodities.
The analysis of this compound residues in agricultural commodities primarily relies on advanced chromatographic techniques coupled with tandem mass spectrometry. The QuEChERS approach has been widely adopted as the standard sample preparation method due to its efficiency in extracting multiple pesticide residues simultaneously while providing effective clean-up of complex matrices. This method offers significant advantages in terms of reduced solvent consumption, high throughput capability, and excellent recovery rates for this compound across various matrices.
Current research indicates that liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the reference methodology for this compound quantification due to its superior selectivity and sensitivity. The method has been successfully validated for this compound analysis in diverse commodities including grapes, leafy vegetables, fruiting vegetables, and soils, with limit of quantification (LOQ) values typically reaching 0.001-0.01 mg/kg, well below the established MRLs for most commodities [1] [2].
The QuEChERS method provides an efficient approach for this compound extraction from various matrices. The following protocol has been validated for grapes, vegetables, and soil samples:
The following instrumental parameters have been optimized for the sensitive detection and quantification of this compound:
LC System: Shimadzu LCMS-8045 UHPLC system or equivalent [3]
Analytical Column: Kinetex C18 column (2.1 × 150 mm; 2.6 μm particle size) or equivalent reversed-phase column [3]
Column Temperature: 40°C [3]
Injection Volume: 2-5 μL (optimize based on sensitivity requirements) [3]
Mobile Phase:
Gradient Program:
| Time (min) | Flow Rate (mL/min) | %A | %B | |------------|-------------------|-----|-----| | 0 | 0.3 | 90 | 10 | | 1.0 | 0.3 | 90 | 10 | | 4.0 | 0.3 | 10 | 90 | | 8.0 | 0.3 | 10 | 90 | | 8.1 | 0.3 | 90 | 10 | | 11.0 | 0.3 | 90 | 10 |
MS/MS Parameters:
The following diagram illustrates the complete analytical workflow for this compound residue analysis:
The optimized method has been comprehensively validated for this compound analysis in various matrices. The following table summarizes the key performance characteristics:
Table 1: Method validation parameters for this compound residue analysis in different matrices
| Matrix | Linear Range (mg/L) | Correlation Coefficient (R²) | Average Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
|---|---|---|---|---|---|---|
| Grape | 0.01-2.0 | 0.9994 | 86.2-95.4 | 2.1-5.8 | 0.01 | [2] |
| Lychee (whole) | 0.001-0.5 | 1.000 | 77-90 | 2-10 | 0.001 | [1] |
| Lychee (pulp) | 0.001-0.5 | 1.000 | 89-92 | 5-6 | 0.001 | [1] |
| Squash fruit | 0.005-0.1 | >0.99 | 76.4-101.9 | ≤4 | 0.01 | [3] |
| Squash leaf | 0.005-0.1 | >0.99 | 76.4-101.9 | ≤4 | 0.01 | [3] |
| Soil | 0.01-2.0 | 0.9999 | 84.6-104.3 | 3.2-7.5 | 0.01 | [2] |
For accurate quantification, the use of matrix-matched calibration standards is strongly recommended to compensate for potential matrix effects that may suppress or enhance the analytical signal. The validation parameters confirm that the method exhibits excellent accuracy and precision with recovery rates typically ranging from 77% to 101.9% across different matrices, with relative standard deviations (RSD) consistently below 10%, meeting the acceptability criteria established in the SANTE/11312/2021 guideline [3] [1] [2].
The specificity of the method has been demonstrated through the analysis of blank samples from different matrices, showing no significant interfering peaks at the retention time of this compound. The stable retention time and characteristic MRM transitions provide additional confirmation points for correct identification according to EU identification criteria [2].
Understanding the dissipation behavior of this compound in crops is essential for establishing appropriate pre-harvest intervals (PHI) and ensuring residue compliance at harvest. The following table summarizes dissipation parameters from supervised field trials:
Table 2: Dissipation kinetics of this compound in various crops under field conditions
| Crop | Application Rate (g a.i./ha) | Half-life (days) | Initial Deposit (mg/kg) | Dissipation Equation | Reference |
|---|---|---|---|---|---|
| Grape | 225-450 (multiple applications) | 7.3-14.8 | 1.12-2.47 | Ct = C₀e⁻ᵏᵗ | [2] |
| Squash fruit | 45 g a.i./10a | 2.1 | 0.538 | Ct = C₀e⁻ᵏᵗ | [3] |
| Squash leaf | 45 g a.i./10a | 4.9 | 16.318 | Ct = C₀e⁻ᵏᵗ | [3] |
| Lychee | 125-250 mg/kg (multiple applications) | 6.4-9.2 | 0.851-1.244 | Ct = C₀e⁻ᵏᵗ | [1] |
| Cucumber | According to GAP | 1.5-4.7 | Not specified | Ct = C₀e⁻ᵏᵗ | [1] |
The dissipation kinetics of this compound generally follow first-order reaction patterns with the half-life varying significantly between commodities and plant parts. The degradation rate is typically faster in fruits compared to leaves, which can be attributed to higher metabolic activity and dilution effects due to fruit growth. In grapes, the half-life ranges between 7.3-14.8 days, indicating moderate persistence in this commodity [2].
Environmental factors such as temperature, rainfall, and sunlight exposure significantly influence dissipation rates. Studies conducted under greenhouse conditions generally show longer persistence compared to open field conditions due to reduced photodegradation and rainfall wash-off [3].
The dietary risk assessment for this compound residues has been evaluated by regulatory authorities including the European Food Safety Authority (EFSA) and various research institutions. The current toxicological reference values are:
The risk assessment is performed by calculating the risk quotient (RQ), which is the ratio between the estimated exposure and the toxicological reference value. An RQ value below 1 indicates acceptable risk levels. Research studies have demonstrated that the dietary risk from this compound residues in various commodities is generally low:
Despite being classified as toxic to reproduction (category 1B) and having endocrine disruption properties, the current toxicological reference values are considered sufficiently protective for consumers, including for the identified hazards indicative of endocrine disruption [4].
The analytical methods and data presented in this application note provide robust protocols for the determination of this compound residues in grapes, vegetables, and other agricultural commodities. The QuEChERS-based sample preparation coupled with LC-MS/MS analysis offers a reliable, sensitive, and accurate approach for monitoring this compound residues at levels well below the established MRLs.
The dissipation studies demonstrate that this compound exhibits varying persistence across different crops, with half-lives ranging from 1.5 days in cucumbers to 14.8 days in grapes. These findings support the establishment of science-based pre-harvest intervals to ensure residue compliance at harvest. The dietary risk assessment confirms that when this compound is applied according to Good Agricultural Practices, the consumer exposure remains below the toxicological reference values, indicating acceptable risk levels.
The comprehensive data presented herein can assist researchers, regulatory authorities, and food safety professionals in monitoring this compound residues, establishing appropriate MRLs, and conducting evidence-based risk assessments to ensure consumer protection.
Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of your target analyte in the mass spectrometer, leading to signal suppression or enhancement. This is a common challenge in electrospray ionization (ESI) and can severely impact the accuracy, precision, and sensitivity of your method [1] [2].
The table below outlines the primary methods for detecting their presence in your analysis.
| Method | Principle | Procedure | Interpretation |
|---|
| Post-Extraction Spike [1] [2] | Compare signal response in different matrices. | Spike analyte into:
Once detected, a combination of sample preparation, chromatographic separation, and calibration techniques can be used to overcome matrix effects.
The goal is to separate the analyte from interfering matrix components.
This is the most robust approach for correcting matrix effects.
The following workflow summarizes a systematic approach to tackling matrix effects:
Q1: What are the common sources of matrix effects in this compound analysis? Matrix effects primarily arise from co-eluting compounds in your sample. For this compound analysis in food crops, these can include:
Q2: Can diluting the sample help reduce matrix effects? Yes, sample dilution is a straightforward strategy. By diluting the final sample extract, you reduce the concentration of both the analyte and the matrix interferents. However, this is only feasible if the method is highly sensitive and the dilution does not push the analyte concentration below the limit of quantification (LOQ) [1].
Q3: Why is a stable isotope-labeled internal standard considered the best approach? A SIL-IS is the ideal choice because it is chemically identical to the analyte and thus undergoes the same extraction efficiency, chromatographic separation, and—most importantly—the same degree of ionization suppression or enhancement in the MS source. When the analyte signal is ratioed against the SIL-IS signal, these variations are canceled out, leading to highly accurate and precise quantification [6] [2].
Q4: Are there any specific tips for optimizing a QuEChERS method for this compound?
Recent studies demonstrate that optimized methods can successfully achieve recoveries that meet international validation standards.
The table below summarizes key performance data from two studies for dimethomorph extraction:
| Matrix | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Method Details | Source |
|---|---|---|---|---|
| Whole Lychee | 77 - 90% | 2 - 10% | QuEChERS (MgSO₄, NaCl) + HPLC-MS/MS | [1] [2] |
| Lychee Pulp | 89 - 92% | 5 - 6% | QuEChERS (MgSO₄, NaCl) + HPLC-MS/MS | [1] [2] |
| Brassica rapa chinensis | 61.7 - 121.6% | - | Modified QuEChERS (Magnetic MWCNTs) + UHPLC-Orbitrap MS | [3] |
These recovery rates fall within the acceptable range of 70-120% with an RSD of ≤15%, which is typically required for method validation in residue analysis [4].
For a technical support center, here is a detailed methodology based on a 2024 study that achieved excellent results for this compound in lychee, which can be adapted for other matrices [1] [2]:
The workflow for this procedure is outlined below:
Q1: What are the most common causes of low recovery rates for this compound?
Q2: How can I improve the clean-up step for a complex matrix? Consider using modern, efficient sorbents. A 2025 study demonstrated that a modified QuEChERS method using magnetic multi-walled carbon nanotubes (MG-MWCNTs) provided excellent purification for a wide range of pesticides and veterinary drugs in a complex vegetable matrix. The magnetic properties also allow for easy separation without centrifugation, improving efficiency [3].
Q3: What is the recommended LC-MS/MS configuration for this compound analysis? Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique. The method should use an electrospray ionization (ESI) source in positive mode. For high selectivity and accuracy, monitor at least two or three specific precursor ion transitions for the pesticide, as is standard practice in multi-residue analysis [4].
For particularly difficult matrices, the magnetic QuEChERS method offers a significant advantage. The synthesis and use of magnetic MWCNTs can be visualized as follows:
This advanced purification material can be added directly to the extract. After vortexing, a magnet is used to immobilize the beads, and the purified supernatant is simply transferred for analysis, streamlining the clean-up process [3].
The most relevant method identified from the literature for analyzing this compound residues uses the QuEChERS approach followed by HPLC-MS/MS analysis [1]. The validated parameters for this method, which is a standard for pesticide residue analysis, are summarized below.
Table 1: Method Validation Parameters for this compound Analysis [1]
| Parameter | Whole Lychee | Pulp |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | 1.000 (in range of 0.001–0.5 mg/L) | 1.000 (in range of 0.001–0.5 mg/L) |
| Average Recovery | 77-90% | 89-92% |
| Precision (Relative Standard Deviation) | 2-10% | 5-6% |
| Limit of Quantification (LOQ) | 0.001 mg/kg | 0.001 mg/kg |
Here is a detailed breakdown of the experimental workflow based on this method:
The workflow for this procedure is illustrated below:
QuEChERS Sample Preparation Workflow
Based on the general principles of sample preparation, here are some common issues and potential solutions that may apply to your work with this compound.
Q1: The recovery of my analyte is low. What could be the cause?
Q2: My sample extract is still cloudy or has particulate matter after cleanup.
Q3: The chromatographic baseline is noisy or shows many interfering peaks.
Since a specific low-temperature protocol for this compound was not found, here is a general approach you can adapt and optimize for your experiments:
You would need to experimentally determine the optimal temperature and duration for your specific sample matrix to maximize impurity removal without co-precipitating this compound.
This compound exhibits geometrical isomerism, specifically E/Z isomerism, due to the presence of a double bond in its cinnamic acid-like structure [1]. Commercial products are typically a racemic mixture of both E- and Z-isomers in roughly a 1:1 ratio [1]. It is crucial to note that only the Z-isomer possesses significant fungicidal activity [1]. This difference in biological activity makes the separation and individual analysis of these isomers a critical task in environmental and food safety monitoring.
The following table summarizes the core techniques used for the chiral separation of compounds like this compound, as found in the literature.
Table 1: Techniques for Chiral Separation of Pesticides
| Technique | Principle | Key Advantages | Common Applications |
|---|---|---|---|
| Capillary Electrophoresis (CE) | Separates enantiomers based on differential interaction with a chiral selector in the electrolyte under an electric field [2]. | High efficiency, low solvent/sample consumption, no chiral column needed, high flexibility [2]. | Stereoselective analysis of pesticides & emerging contaminants in water, soil, food, and formulations [2]. |
| High-Performance Liquid Chromatography (HPLC) | Separates enantiomers using a chiral stationary phase or a chiral additive in the mobile phase. | High resolution, robust, widely available. | Determination of residues in complex matrices (e.g., lychee, ginseng) often coupled with MS/MS [3] [4] [5]. |
| Gas Chromatography (GC) | Separates volatile compounds using a chiral stationary phase. | Excellent separation for volatile analytes. | Determination of this compound, often requires derivatization [3] [4]. |
Here are detailed methodologies for two primary separation approaches:
Chiral Separation via Capillary Electrophoresis (CE) [2]: This is a highly effective and green technique for chiral analysis.
Residue Analysis via HPLC-MS/MS (for post-separation quantification) [3] [5]: This method is used to accurately quantify isomer residues after separation or in specific matrices.
The following workflow diagram illustrates the two main analytical paths for processing a sample, from extraction to final analysis:
Table 2: Frequently Asked Questions and Technical Solutions
| Challenge | Possible Cause | Solution |
|---|---|---|
| Poor Resolution Between Isomers | Inappropriate or insufficient chiral selector. | Test different types and concentrations of cyclodextrins (e.g., TM-β-CD, HP-β-CD) [2]. Use a dual CD system [2]. |
| Suboptimal electrolyte conditions. | Adjust pH and buffer concentration. Add organic modifiers (e.g., methanol) to the background electrolyte [2]. | |
| Low Recovery During Extraction | Inefficient transfer from matrix. | Ensure thorough homogenization. Use acidified solvents (e.g., acetonitrile with formic acid) [5]. |
| Matrix interference (fats, pigments). | Implement a low-temperature precipitation step (-20°C for 24 hrs) and use a validated d-SPE clean-up (MgSO₄/PSA/C18) [5]. | |
| Low Sensitivity (High LOD/LOQ) | Analyte loss during sample prep. | Pre-concentrate the sample using SPE or evaporate and reconstitute in a smaller solvent volume [2] [3]. |
| Inefficient detection. | For HPLC, switch to MS/MS detection for superior sensitivity and selectivity [3]. For CE, consider fluorescence detection if the analyte allows [2]. | |
| Inconsistent Migration Times (CE) | Unstable electrolyte or capillary fouling. | Rinse the capillary thoroughly between runs. Use fresh background electrolyte. Condition the capillary as per manufacturer guidelines. |
The table below summarizes the main parameters you can adjust to improve the sensitivity and reliability of your dimethomorph analysis.
| Parameter Category | Specific Parameters to Adjust | Impact on Detection Limit | Example from Literature |
|---|---|---|---|
| Sample Preparation | Use of QuEChERS method for cleanup [1]. | Reduces matrix effects, improves recovery, and lowers the Limit of Quantification (LOQ) [1]. | LOQ of 0.001 mg/kg achieved for this compound in lychee using QuEChERS with HPLC-MS/MS [1]. |
| Instrumental Settings (LC-MS/MS) | Column temperature, flow rate, injection volume, detector voltage [2]. | Directly enhances signal-to-noise ratio; requires balance to avoid increased noise [2]. | -- |
| Analytical Technique | Selection of HPLC-MS/MS [1]. | Offers high resolution, selectivity, and sensitivity, making it suitable for complex matrices [1]. | Technique chosen for this compound in lychee due to its effectiveness in detecting pesticides in food [1]. |
| Method Validation & QC | Assessing precision, accuracy, linearity, and Matrix Effect (ME) [3]. | Ensures reliable and accurate results, crucial for interpreting data at low concentrations [4] [3]. | ME must be evaluated for each matrix; SANTE guideline's "one-matrix" validation hint may be inaccurate [4]. |
Here are answers to common specific issues you might encounter:
Q1: My recovery rates for this compound are low or inconsistent. What should I check?
Q2: The signal for my analyte is weak, even after sample concentration. How can I improve it?
Q3: My calibration curve is not linear, or the data is noisy. What could be the cause?
The following diagrams outline the core processes for method optimization and validation, which are key to achieving low detection limits.
Key Workflows for Improving Detection Limits
To summarize the core advice from the current literature:
The following table summarizes core parameters from established methods that successfully minimized this compound degradation.
| Matrix | Extraction Method | Clean-up Procedure | Key Stability Measures | Recovery & Performance |
|---|
| Lychee [1] | QuEChERS (MeCN) | MgSO₄, PSA, C₁₈ | HPLC-MS/MS analysis; method demonstrated consistent recovery [1] | Recovery: 77-92% RSD: 2-10% LOQ: 0.001 mg/kg [1] | | White-Spotted Flower Chafer [2] | QuEChERS (MeCN + Formic Acid) | Low-Temperature Precipitation (-20°C for 24 h) + d-SPE (MgSO₄/PSA/C₁₈) | Fat/lipid removal via freezing; optimal recovery with specified d-SPE [2] | Recovery: 111.2-116.7% RSD: <5.5% [2] | | Dried Hops [3] | Liquid-Liquid Partitioning | Automated GPC, Florisil & Aminopropyl SPE | Use of multiple complementary clean-up steps [3] | Recovery: 79-103% LOQ: 0.10 ppm [3] |
Based on the methods studied, here is a generalized workflow you can adapt. The most effective approach from the literature combines QuEChERS extraction with a low-temperature clean-up [1] [2].
What is the most critical step to prevent degradation during clean-up? The use of low-temperature precipitation is highly effective. It removes interfering matrix components like fats gently, without the use of harsh chemicals or multiple transfers that could lead to degradation or loss of the analyte [2].
Which clean-up sorbent combination is recommended? A mixture of MgSO₄ (for water removal), PSA (for polar organic acids), and C₁₈ (for non-polar interferences) has been successfully validated for this compound and provides excellent recovery rates [1] [2].
My recovery rates are low. What could be the problem? Low recovery can often be traced to the clean-up step. Ensure you are using the correct sorbents and that their amounts are not excessive, as they can also adsorb the target analyte. The d-SPE combination of 150 mg MgSO₄, 25 mg PSA, and 25 mg C₁₈ is a good starting point [2].
The table below compares sorbent mixtures from research for cleaning extracts in this compound analysis. The PSA + C18 + MgSO₄ combination is a consistently effective starting point [1].
| Sorbent Combination | Matrix Tested | Reported Recovery (%) | Key Findings / Purpose |
|---|---|---|---|
| 25 mg PSA / 25 mg C18 / 150 mg MgSO₄ [1] | Protaetia brevitarsis (insect) | 111.2 - 116.7 [1] | Effective removal of fatty co-extractives; provided optimal recovery [1]. |
| 50 mg PSA / 50 mg C18 / 150 mg MgSO₄ [1] | Protaetia brevitarsis (insect) | -- | Similar to combination above but with higher sorbent load [1]. |
| PSA + GCB + C18 [2] | Brinjal/Eggplant | -- | Effective for cleaning a multi-pesticide residue extract in a complex plant matrix [2]. |
| GCB [1] | Protaetia brevitarsis (insect) | -- | Tests showed it was part of an investigated mixture, but the PSA/C18/MgSO₄ combination was selected as optimal [1]. |
| Z-Sep+ [1] | Protaetia brevitarsis (insect) | -- | One of several sorbents tested for comparison; not the final selected method [1]. |
This protocol is adapted from a study analyzing this compound in a complex, fatty insect matrix using LC-MS/MS [1].
The diagram below outlines the major steps of the sample preparation process.
Q1: What is the specific role of each sorbent in the recommended mixture?
Q2: My this compound recovery is low. What could be the cause?
Q3: I see high background noise in my chromatogram. How can I improve clean-up?
For researchers, understanding the fundamental properties of dimethomorph is crucial for experimental design. Key data is summarized in the table below.
| Property | Value / Description | Significance for Researchers |
|---|---|---|
| IUPAC Name | (EZ)-4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine [1] | For compound identification and literature searches. |
| Chemical Formula | C₂₁H₂₂ClNO₄ [1] | For mass balance and analytical calculations. |
| Isomerism | Exists as E/Z isomers; commercial products are typically a ~1:1 mixture, but only the Z-isomer is fungicidally active [1]. | Critical for analytical method development to monitor isomer-specific stability and potency. |
| Melting Point | 125.2 °C [1] | Indicates thermal stability at room temperature and below. |
| Degradation Point | 280 °C [1] | Suggests high thermal stability; unlikely to degrade at standard processing temperatures. |
| Water Solubility | 28.95 mg/L (at 20°C, pH 7) [1] | Classified as moderately soluble; important for designing aqueous-based experiments. |
| Octanol-Water Partition Coefficient (Log P) | 2.68 [1] | Indicates low hydrophilicity; useful for predicting partitioning behavior in biological and environmental matrices. |
The following table outlines the environmental fate of this compound, which provides indirect clues about its chemical stability.
| Aspect | Key Findings | Experimental Context & Notes |
|---|---|---|
| General Stability | Stable under hydrolysis and photolysis; moderately persistent in soil [2] [3]. | - |
| Soil Half-Life | Field half-lives range from 10 to 61 days [2] [3]. A specific study reported half-lives of 17.7–33.6 days in soil [3]. | Degradation follows first-order kinetics. Persistence indicates moderate resistance to microbial and abiotic degradation. |
| Hydrolytic Stability | "Stable under hydrolysis" [2]. | Official EU assessment confirms high stability in water, indicating it is not readily degraded by water alone [4]. |
| Photolytic Stability | "Stable under photolysis" [2]. | - |
| Plant Half-Life (Lychee) | Dissipation half-life ranges from 6.4 to 9.2 days [2] [3]. | Study conducted on whole fruit under field conditions; dissipation involves degradation, weathering, and growth dilution. |
For troubleshooting stability experiments, a robust analytical method is essential. The most current and validated approach for detecting this compound residues in plant matrices is detailed below. This can be adapted for monitoring its stability in various experimental conditions.
Workflow for HPLC-MS/MS Analysis of this compound [2] [3]
1. Sample Preparation:
2. QuEChERS Extraction:
3. Extract Clean-up:
4. Instrumental Analysis - HPLC-MS/MS:
The existing data has clear limitations for a comprehensive stability profile in a research context. To fully address your question, the following information is needed but was not found in the current search:
Here are answers to specific problems you might encounter during your experiments.
| Question | Issue | Solution & Rationale |
|---|---|---|
| Low Recovery of Dimethomorph | Inconsistent or low recovery rates for this compound. [1] | Implement low-temperature precipitation. Extract sample with acetonitrile and formic acid, then hold at -20°C for 24 hours to slowly precipitate fats and lipids. This reduces co-extraction of fats that interfere with the analyte. [1] |
| Poor Chromatography & Signal | Matrix effects (signal suppression/enhancement) from co-extracted compounds causing poor data. [2] | Use matrix-matched calibration. Prepare calibration standards in a blank, high-fat sample extract to compensate for matrix effects. Optimize d-SPE clean-up (see below) to remove more interferents. [3] |
| How to Choose d-SPE Sorbents | Uncertainty about the best clean-up method to remove fats without losing the analyte. [1] [4] | For high-fat samples, a mixture of C18 and PSA is effective. C18 removes non-polar interferents like fatty acids. PSA removes sugars, fatty acids, and some pigments. A standard mixture is 150 mg MgSO₄, 25 mg PSA, and 25 mg C18 per mL of extract. [1] [4] |
This is a detailed methodology for determining this compound in high-fat samples, based on a modified QuEChERS approach and LC-MS/MS analysis. [1]
The following workflow outlines the key steps for LC-MS/MS analysis and the parameters used for this compound detection.
Key LC-MS/MS Parameters for this compound [1] [5]
When optimized, the method should deliver performance within the following ranges, which are considered acceptable for regulatory analysis. [1] [5]
| Validation Parameter | Result for this compound | Acceptance Criteria (Typical) |
|---|---|---|
| Average Recovery | 111.2% - 116.7% | 70% - 120% |
| Precision (RSD) | < 5.5% | ≤ 20% |
| Linearity (r²) | 1.000 (in matrix-matched calibration) | ≥ 0.99 |
To successfully analyze this compound in high-fat samples, the most critical steps are:
The table below summarizes the core principles and findings from recent studies on this compound's risk assessment.
| Aspect | Description & Key Findings |
|---|---|
| RQ Formula | RQ = Exposure / Toxicity [1]. For dietary risk, this is expressed as RQ = NEDI / ADI [2]. |
| Safety Threshold | RQ < 1 indicates negligible risk [2] [1]. |
| Reported RQ Values | - In Lychee: RQ was less than 1 at the recommended dosage [2].
The assessment of this compound's risk involves a multi-step process, from residue measurement in crops to final risk characterization.
The QuEChERS method is the standard protocol for preparing crop samples:
Residues of this compound are quantified using High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) [2] [3]. This technique is favored for its high sensitivity, selectivity, and ability to confirm analyte identity.
The final RQ for dietary intake is calculated using two primary parameters:
While dietary risk is low, other studies highlight important ecological and developmental toxicity findings.
| Pesticide | Cell Line / Model | Toxicity Endpoint (EC₅₀) | Key Transcriptomics Findings | Low-Dose Effect (Notable Findings) |
|---|
| Dimethomorph (DMM) | Human Jurkat T cells | 126.01 mg/L (0.32 mM) [1] [2] | - 121 DEGs (81 up, 40 down) at EC₁₀
The following methodology, directly from the search results, can serve as a reference protocol for your guide [1].
The experimental process for evaluating immunotoxicity is outlined below.
The transcriptomics analysis revealed the molecular mechanism behind this compound's immunotoxicity.
The following diagram summarizes the immunotoxicity mechanism triggered by this compound in Jurkat T cells.
The Pesticide Properties Database (PPDB) provides a comprehensive toxicological summary. The table below consolidates key data on this compound's effects on mammals and non-target organisms [1].
| Aspect | Property/Value | Assessment |
|---|---|---|
| Mammalian Oral Toxicity (Acute, Rat LD₅₀) | >5,000 mg/kg | Low [1] |
| Endocrine Disruption | Confirmed (WHO definition) [1] | High Alert [1] |
| Avian Chronic Toxicity (NOEC, Mallard Duck) | 562 mg/kg | Moderate [1] |
| Fish Acute Toxicity (LC₅₀, Rainbow Trout) | 3.4 mg/L | Moderate [1] |
| Fish Chronic Toxicity (NOEC) | 0.32 mg/L | Moderate [1] |
| Daphnia Acute Toxicity (EC₅₀) | 5.6 mg/L | Moderate [1] |
| Daphnia Chronic Toxicity (NOEC) | 0.5 mg/L | Moderate [1] |
| Earthworm Acute Toxicity (LC₅₀) | 340 mg/kg | Moderate [1] |
| Bee Acute Oral Toxicity (LD₅₀) | >44.8 µg/bee | Moderate [1] |
While not directly related to mammalian toxicity, high-throughput protocols for evaluating fungicide efficacy against oomycetes are crucial for research and development. A 2023 scientific article details methods that can be adapted for comparative studies [2].
The following diagram illustrates a generalized high-throughput workflow for testing fungicide efficacy against oomycete pathogens, integrating key steps from modern methodologies [2].
Key Methodological Steps [2]:
This compound is often discussed in the context of other fungicides used for similar purposes, though direct toxicity comparisons are not provided in the search results.
The available data provides a solid foundation but is insufficient for a complete comparative guide. To build one, you may need to:
A reliable analytical method is the foundation for studying pesticide residues. The established methodology for dimethomorph in various crops is summarized below.
Table 1: Analytical Method for this compound Residue Determination
| Aspect | Description |
|---|---|
| Core Technique | High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (MS/MS) for confirmation [1]. |
| Extraction | Solvent extraction using acetonitrile [1]. |
| Purification | Clean-up using Florisil solid-phase extraction (SPE) cartridges [1]. |
| Linearity | Excellent coefficient of determination (R² = 0.9996) over a range of 0.05-50.0 mg/L [1]. |
| Recovery Rate | 82.98% to 95.43% in Swiss chard [1]; 76.88% to 97.05% in grape and soil matrices [2]. |
| Precision (RSD) | Relative standard deviation ≤5.12% (Swiss chard) [1] and 1.73%-10.38% (grapes) [2]. |
| Sensitivity (LOD/LOQ) | Limit of Detection (LOD): 0.003 mg/kg; Limit of Quantification (LOQ): 0.01 mg/kg [1]. |
The following diagram illustrates the workflow for quantifying this compound residues and assessing dietary risk.
The environmental fate of a pesticide and its potential to enter the food chain are critical for safety evaluations. The following table compiles data on how this compound degrades in different crops and the associated risk assessments.
Table 2: this compound Residue Dissipation and Dietary Risk in Crops
| Crop | Initial Deposit (0-day) | Dissipation Half-Life | Terminal Residue | Risk Assessment Metric & Value | Conclusion |
|---|---|---|---|---|---|
| Grape | Not Specified | 7.3 - 12.0 days [2] | 0.05 - 0.87 mg/kg [2] | HQ/HQI: Below 100% [2] | No significant risk to Chinese consumers at recommended dosage [2]. |
| Swiss Chard | 7.57 - 8.55 mg/kg [1] | 5.0 - 5.1 days [1] | Not Specified | ADI%: 0.084% - 0.094% (Day 0); 0.014% (Day 10) [1] | Safe for Korean consumers, no hazardous effects expected [1]. |
Key Findings:
While direct side-by-side experimental data on multiple fungicides is limited in the search results, the following points provide context for this compound's regulatory status and a framework for comparison.
The dietary risk assessment process, as outlined by the EPA and applied in the cited research, can be summarized as follows [2] [3]:
The search results reveal a need for:
The regulatory landscape for dimethomorph, particularly in the EU, has recently shifted based on an updated safety assessment. The key points are summarized below.
| Aspect | Details |
|---|---|
| Toxicological Classification | Toxic to reproduction (Category 1B); Meets criteria for an endocrine disruptor in humans and wild mammals [1]. |
| Toxicological Reference Values (TRVs) | Acceptable Daily Intake (ADI): 0.05 mg/kg bw per day; Acute Reference Dose (ARfD): 0.6 mg/kg bw [1]. |
| Basis for TRVs | ADI based on a 1-year dog study (NOAEL 5 mg/kg bw/d). ARfD based on a developmental toxicity study in rats (NOAEL 60 mg/kg bw) [1]. |
| EU Regulatory Status (as of 2025) | Approval not renewed; Grace period for existing stocks expires 20 May 2025. Post-grace period, MRLs from former EU uses will be lowered to the limit of quantification [1]. |
| Consumer Safety Conclusion | EFSA's 2024 assessment confirms that existing MRLs based on import tolerances and CXLs are safe for consumers, with no intake concerns. The current TRVs are also protective against endocrine disruption effects [1]. |
Understanding how this compound dissipates in crops and the environment is crucial for MRL setting and safety evaluations. The table below shows residue persistence data from field studies.
| Crop/Matrix | Half-life (Dissipation) | Terminal Residue (at harvest) | Reference |
|---|---|---|---|
| Pepper (fruit) | 1.7 - 3.8 days | Below EU MRL (0.5 mg/kg) 7 days after final application [2]. | [2] |
| Soil | 11.5 - 18.5 days | Not Applicable | [2] |
| Surface Water (Photodegradation) | Few days to months (varies with season, water depth, DOC, nitrate/nitrite levels) | Not Applicable | [3] |
Key Environmental Fate Processes [3]:
The following diagram illustrates the general workflow for establishing Maximum Residue Levels (MRLs) for a pesticide like this compound in a regulatory framework such as the EU's.
Diagram: MRL Establishment Workflow. This flowchart outlines the key stages in the EU process for setting or reviewing Maximum Residue Levels, highlighting points where scientific data like toxicology and consumer exposure are critical.
When comparing this compound with alternative fungicides, here are the most critical factors based on the latest findings:
The table below summarizes the key environmental fate characteristics of this compound based on regulatory and scientific assessments.
| Parameter | Value / Characterization | Implication / Context |
|---|---|---|
| Soil Persistence (DT50) | "Moderately persistent" in soil and water systems [1] | Remains in the environment for a moderate duration. |
| Water Solubility | 28.95 mg/L (at 20°C, pH 7) [1] | "Moderate" solubility; potential for mobility in water [1]. |
| Soil Adsorption (Koc) | Data not available in search results | - |
| Groundwater Ubiquity Score (GUS) | "Transition state" [1] | Leaching potential is uncertain; could be classified as a "leacher" or "non-leacher" [1]. |
| Toxicity to Aquatic Life | "Moderate" (Fish, Daphnia) [1] | Poses a potential risk to aquatic ecosystems. |
| Toxicity to Bees | "Moderate" (acute oral ecotoxicity) [1] | Caution is needed in application scenarios involving pollinators. |
| Endocrine Disruption | Confirmed endocrine disruptor for humans and wild mammals [2] [1] | This property was a key factor in its non-approval in the EU [2]. |
While direct data is limited, the search results provide information on other pesticides that can serve as points of comparison.
The experimental data on this compound's environmental fate comes from rigorous regulatory assessments and scientific studies.
The methodology for determining the parameters in the table above is based on standardized regulatory testing. The general workflow for such environmental fate studies is outlined below.
Key Methodological Details:
A key study on cucumbers revealed this compound's specific biological mode of action and translocation characteristics [6]. The fungicide's journey and action within a plant can be visualized as follows.
Key Experimental Findings:
To objectively compare this compound with other fungicides, consider these parameters and their regulatory implications:
The table below summarizes key validation parameters for different analytical methods as reported in recent studies.
| Methodology | Crop(s) Tested | Sample Preparation | Key Performance Data | Reference Application / Study Focus |
|---|
| Multi-Residue Method (No. 2) & Individual Method (No. 22) [1] | Lettuce, chili pepper, Welsh onion, mandarin | QuEChERS (Method No. 2) | Linearity: R² > 0.99 for both methods. LOQ (Vegetables): < 0.01 mg/kg (both methods). LOQ (Mandarin): 0.02 mg/kg (Method No. 2) vs. within limit (Method No. 22). Recovery (Mandarin): Did not meet criteria with Method No. 2; slightly better with Method No. 22. | Comparative evaluation of multi-residue vs. individual quantification methods for pesticides including this compound. | | HPLC-MS/MS Method [2] | Lychee (whole fruit and pulp) | QuEChERS | Linearity: R² = 1.000 (0.001–0.5 mg/L). LOQ: 0.001 mg/kg. Average Recovery: 77-90% (whole fruit), 89-92% (pulp). Precision (RSD): 2-10% (whole fruit), 5-6% (pulp). | Study of dissipation dynamics, terminal residues, and dietary risk assessment of this compound in lychee. | | GC-HRMS Method [3] | Apple, orange, and various fruit juices | Modified QuEChERS | Linearity: 0.5–20 and 20–100 μg/kg. LOQ: < 0.2 μg/kg (most cases). Recovery: 70–120%. | High-throughput screening and quantitative analysis of pesticides in fruits and juices using a unified target/non-target method. |
For reproducibility, here are the detailed experimental protocols from the cited studies.
This protocol is optimized for determining this compound residue in lychee.
This method is designed for high-throughput screening in both solid and liquid fruit matrices.
The following diagram visualizes the general workflow for pesticide residue analysis, integrating the steps from the protocols above.
The table below summarizes experimental ecotoxicity data for Dimethomorph and other fungicides, providing a quantitative basis for comparison.
Table 1: Experimental Ecotoxicity Data for Freshwater Organisms
| Substance | Test Organism (Taxon) | Endpoint Type | Value (μg/L) | Reference / Test Guideline |
|---|---|---|---|---|
| This compound | Freshwater Fish | Acute (LC₅₀) | >100,000 [1] | OECD 203 [1] |
| Daphnia | Acute (EC₅₀) | >100,000 [1] | OECD 202 [1] | |
| Freshwater Algae | Chronic (EC₅₀) | >100,000 [1] | OECD 201 [1] | |
| Copper-based (Cu(II)) | Various Freshwater Organisms | Characterization Factor | Varies by water type (3 orders of magnitude) [2] | USEtox 2.02 model [2] |
| Mancozeb (Dithiocarbamate) | Freshwater Fish | Acute (LC₅₀) | 180 [3] | EPA Ecotox Database [3] |
| Daphnia | Acute (EC₅₀) | 120 [3] | EPA Ecotox Database [3] | |
| Azoxystrobin | Daphnia | Acute (EC₅₀) | 460 [4] | EPA Ecological Risk Assessment [4] |
Table 2: Environmental Fate and Hazard Characteristics
| Substance | Soil DT₅₀ (Persistence) | Log KOW | Key Hazard Alerts | Regulatory Status (EU) |
|---|---|---|---|---|
| This compound | 74 days [1] | 2.68 [1] | Confirmed endocrine disruptor [1] | Not approved [1] |
| Copper-based | Varies by soil (2 orders of magnitude) [2] | N/A | High freshwater ecotoxicity impact [2] | Approved in organic farming [2] |
| Mancozeb (Dithiocarbamate) | Varies | N/A | Neurotoxicity, endocrine disruption, carcinogenicity [3] | Authorization not renewed [3] |
| Thiram (Dithiocarbamate) | Varies | N/A | Immunotoxicity, thyroid dysfunction [3] | Prohibited [3] |
The data presented in the tables are generated through standardized, internationally recognized test guidelines. The following is a detailed breakdown of the core experimental protocols.
The core experimental workflow for determining the values in Table 1 involves a tiered approach to assess effects on aquatic organisms, as illustrated below. This process integrates guidelines from the OECD and U.S. EPA.
The core experimental workflow for determining the values in Table 1 involves a tiered approach to assess effects on aquatic organisms, as illustrated below. This process integrates guidelines from the OECD and U.S. EPA.
For a complete assessment, you could investigate the following areas not fully covered here:
| Study System / Cell Type | This compound Exposure Details | Key Transcriptomic Findings & Enriched Pathways | Primary Interpreted Mechanism |
|---|
| Human Jurkat T-cells (in vitro) [1] | EC₁₀: 4 mg/L (L4); EC₂₅: 21 mg/L (M21); Exposure: 36 hours [1] | DEGs: 121 (81 up, 40 down) at L4; 30 (17 up, 13 down) at M21. Pathways: Immune regulation; Signal transduction; Negative regulation of cell activities [1] | Potential immunotoxicity via disruption of normal immune cell signaling and gene expression, even at low concentrations [1]. | | Phytophthora parasitica (Oomycete) [2] | Not specified in abstract | DEGs: 832 (365 up, 467 down) [2] Pathways: Cell wall synthesis; Cell membrane permeability; Oxidative stress response [2] | Fungicidal action through disruption of cell wall/integrity and induction of oxidative stress [2]. |
| Parameter | Value / Description |
|---|---|
| Cell Line | Human Jurkat T-cell line (derived from T-lymphocyte leukemia) [1] |
| EC₅₀ | 126.01 mg/L (0.32 mM) [1] |
| Exposure Duration | 36 hours [1] |
| Solvent Control | Acetone (final concentration < 0.1% v/v, no effect on cell viability) [1] |
| Viability Assay | Cell Counting Kit-8 (CCK-8) [1] |
| Apoptosis Assay | Annexin V-FITC/PI detection by flow cytometry [1] |
The core methodology for the transcriptome analysis in the cited this compound studies generally follows a standardized workflow.
Transcriptome analyses reveal that this compound's mechanisms vary significantly between human cells and plant pathogens, indicating species-specific toxicity.
Environmental Hazard